molecular formula C7H15NO2 B13615477 3-(Aminomethyl)hexanoic acid

3-(Aminomethyl)hexanoic acid

Katalognummer: B13615477
Molekulargewicht: 145.20 g/mol
InChI-Schlüssel: CSQXCIBCEWZDNV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Aminomethyl)hexanoic acid is a useful research compound. Its molecular formula is C7H15NO2 and its molecular weight is 145.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Aminomethyl)hexanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Aminomethyl)hexanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

3-(aminomethyl)hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-2-3-6(5-8)4-7(9)10/h6H,2-5,8H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSQXCIBCEWZDNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC(=O)O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Structure-Activity Relationship (SAR) of 3-(Aminomethyl)hexanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for the structural optimization and pharmacological characterization of 3-(aminomethyl)hexanoic acid analogs, specifically focusing on the Pregabalin scaffold. It is designed for medicinal chemists and pharmacologists requiring actionable data on the


 (alpha-2-delta) subunit of voltage-gated calcium channels (VGCC).

Introduction & Pharmacological Target

The 3-(aminomethyl)hexanoic acid scaffold represents a privileged structure in neuropharmacology, exemplified by Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid). Unlike traditional GABA mimetics, these compounds do not bind to GABA_A or GABA_B receptors.[1] Instead, they act as high-affinity ligands for the


 and 

auxiliary subunits
of voltage-gated calcium channels.[1]

Mechanism of Action: Binding to the


 subunit reduces the trafficking of VGCCs to the presynaptic membrane, thereby dampening calcium influx and reducing the release of excitatory neurotransmitters (glutamate, substance P, CGRP) in hyperexcited neurons.

Structure-Activity Relationship (SAR) Analysis

The SAR of this class is tight and driven by three critical vectors: Stereochemistry , C3-Substitution , and Transportability .

The Core Scaffold

The pharmacophore requires a


-amino acid backbone. The spatial arrangement between the amino group and the carboxylic acid is critical for binding to the arginine-rich pocket of the 

subunit.
  • Amino Group: Primary amines are essential. Substitution (N-methylation) generally abolishes affinity.

  • Carboxylic Acid: Must be free. Esters or amides are inactive in vitro (though they may serve as prodrugs).

  • Chain Length: The three-carbon separation (gamma-position) is optimal. Beta-amino or delta-amino analogs show significantly reduced affinity.

C3-Substitution (The "Magic" Alkyl)

The 3-position (beta to the carboxylate) is the primary driver of potency.

  • Alkyl Bulk: A lipophilic group at C3 is required to fill a hydrophobic pocket in the

    
     protein.
    
  • Optimal Size: The isobutyl group (found in Pregabalin) provides optimal steric fit.

    • Methyl/Ethyl: Too small (lower affinity).

    • n-Hexyl/Phenyl: Too bulky (steric clash).

  • Cyclization: The C3 substituents can be tethered into a ring, as seen in Gabapentin (cyclohexyl ring). However, the acyclic isobutyl analog (Pregabalin) generally exhibits higher potency (approx. 2-6 fold) than the cyclic gabapentinoid.[1]

Stereochemistry

Stereoselectivity is absolute for the acyclic analogs.

  • Active Isomer: The (S)-enantiomer of 3-(aminomethyl)-5-methylhexanoic acid (Pregabalin) is the active eutomer.

  • Inactive Isomer: The (R)-enantiomer is virtually inactive (

    
     > 10 
    
    
    
    M).
  • Rationale: The

    
     binding pocket is chiral; the (S)-configuration orients the isobutyl group into the hydrophobic cleft while positioning the charged ammonium and carboxylate groups to engage key residues (Arg217).
    
Transport (LAT1)

High affinity for


 is useless without CNS penetration. These zwitterionic molecules cross the Blood-Brain Barrier (BBB) via the System L neutral amino acid transporter (LAT1) .
  • SAR Divergence: Structural requirements for LAT1 transport overlap but are not identical to

    
     binding.
    
  • Bulky Analogs: Some analogs with high

    
     affinity fail in vivo because they are poor substrates for LAT1.
    
SAR Logic Visualization

SAR_Logic Core 3-(Aminomethyl)hexanoic Acid Core Stereo Stereochemistry: (S)-Configuration Essential Core->Stereo C3_Sub C3-Substitution: Lipophilic Pocket Fit Core->C3_Sub Termini Termini: Free Acid & Primary Amine Core->Termini Outcome_Active High Affinity alpha2-delta Ligand Stereo->Outcome_Active (S)-Isomer Outcome_Inactive Inactive / Low Potency Stereo->Outcome_Inactive (R)-Isomer C3_Sub->Outcome_Active Isobutyl (Pregabalin) Cyclohexyl (Gabapentin) C3_Sub->Outcome_Inactive H (Unsubstituted) Bulky Aryl Termini->Outcome_Active Zwitterion Termini->Outcome_Inactive Esters/Amides

Figure 1: Decision tree for the structural optimization of Pregabalin analogs.

Quantitative Data Summary

The following table summarizes the binding affinities (


) of key analogs against the porcine brain 

subunit. Note the stark difference between enantiomers.
CompoundStructure Description

(nM) [

]
Relative Potency
Pregabalin (S) (S)-3-isobutyl-GABA13 nM 1.0 (Reference)
(R)-Pregabalin (R)-3-isobutyl-GABA> 10,000 nMInactive
Gabapentin 1-(aminomethyl)cyclohexaneacetic acid80 nM ~0.16x
3-Methyl-GABA Methyl group at C3~250 nMWeak
3-H-GABA Unsubstituted GABA> 100,000 nMInactive

Data aggregated from comparative studies in porcine brain membranes using [3H]-gabapentin as the radioligand.[2][3]

Experimental Protocols

Synthesis: Enantioselective Route to (S)-Pregabalin

Objective: Synthesis of high-purity (S)-3-(aminomethyl)-5-methylhexanoic acid avoiding late-stage resolution. Method: Asymmetric hydrogenation using a chiral Rhodium catalyst.

Step-by-Step Protocol:

  • Condensation: React isovaleraldehyde with diethyl malonate (Knoevenagel condensation) followed by cyanide addition to form the 3-cyano-5-methylhex-3-enoic acid precursor.

  • Salt Formation: Form the t-butylamine salt of the precursor to facilitate crystallization and purification.

  • Asymmetric Hydrogenation (Critical Step):

    • Catalyst: [Rh((R,R)-Me-DuPHOS)(COD)]BF4.

    • Conditions: Hydrogen gas (45 psi), Methanol solvent, 25°C, 24 hours.

    • Mechanism: The chiral ligand directs H2 addition to the beta-carbon, establishing the (S)-center with >97% ee.

  • Reduction: Hydrogenate the nitrile group using Raney Nickel in aqueous NaOH/EtOH to yield the primary amine.

  • Isolation: Neutralize with acetic acid to pH 6.5 to precipitate the zwitterionic product. Recrystallize from isopropanol/water.

Validation Assay: [3H]-Gabapentin Radioligand Binding

Objective: Determine the binding affinity (


, 

) of synthesized analogs for the

subunit. System: Porcine brain cortex membranes (rich in

).

Protocol:

  • Membrane Preparation:

    • Homogenize porcine cortex in ice-cold 10 mM HEPES/KOH (pH 7.4).

    • Centrifuge at 40,000 x g for 20 min. Resuspend pellet in buffer containing 10 mM HEPES and EDTA-free protease inhibitors.

  • Assay Setup:

    • Total Binding: Incubate 100

      
      g membrane protein with 10 nM [3H]-Gabapentin (Specific Activity ~80 Ci/mmol).
      
    • Nonspecific Binding (NSB): Include 10

      
      M unlabeled Pregabalin in parallel wells.
      
    • Test Compounds: Add increasing concentrations (

      
       M to 
      
      
      
      M) of the analog.
  • Incubation: 45 minutes at 21°C (Room Temperature). Equilibrium is reached rapidly.

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce filter binding). Wash 3x with ice-cold buffer.

  • Quantification: Liquid scintillation counting.

  • Analysis: Calculate

    
     using non-linear regression. Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .
Assay Workflow Visualization

Binding_Assay Prep Membrane Prep (Porcine Cortex) Incubation Incubation (45 min @ 21°C) + [3H]-Gabapentin Prep->Incubation Filter Filtration (GF/B Filters) Incubation->Filter Count Scintillation Counting Filter->Count Data Data Analysis (Cheng-Prusoff) Count->Data

Figure 2: Workflow for the [3H]-Gabapentin competitive binding assay.

References

  • Structure-Activity Relationships of Pregabalin and Analogues Th

    
     Protein. 
    Journal of Medicinal Chemistry, 2005.[4]
    
    
  • Isolation of the [3H]gabapentin-binding protein/

    
     Ca2+ channel subunit from porcine brain. 
    Analytical Biochemistry, 1998.[5][6]
    
    
  • Structural requirement of the calcium-channel subunit

    
     for gabapentin binding. 
    Biochemical Journal, 1999.
    
    
  • Mechanisms of the gabapentinoids and

    
    -1 calcium channel subunit in neuropathic pain. 
    Pharmacology Research & Perspectives, 2016.
    
    
  • An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. Journal of the American Chemical Society, 2003.[7]

Sources

Structural & Pharmacological Divergence: GABA vs. 3-(Aminomethyl)hexanoic Acid

[1]

Executive Summary: The Mimicry Paradox

Although 3-(Aminomethyl)hexanoic acid (3-AHA) is designed as a lipophilic analogue of GABA, the two molecules exhibit divergent biological fates.[1] GABA acts directly as an agonist on GABA


123pharmacologically silent1


1

The critical differentiator is not just the lipophilic backbone, but the transport mechanism .[1] While GABA relies on GAT transporters and has negligible Blood-Brain Barrier (BBB) permeability, the 3-AHA scaffold is engineered to hijack the L-type Amino Acid Transporter 1 (LAT1) , granting it superior CNS bioavailability.[1]

Molecular Architecture & Physicochemical Properties[1][4][5]

The structural transition from GABA to 3-AHA involves the alkylation of the

11
Structural Deconstruction[1]
FeatureGABA (

-Aminobutyric Acid)
3-(Aminomethyl)hexanoic Acid (Pregabalin Scaffold)
Formula


(Pregabalin)
Backbone Linear Butanoic AcidBranched Hexanoic Acid
C3 Substituent Hydrogen (Achiral)Isobutyl (Pregabalin) or n-Propyl (generic 3-AHA)
Stereochemistry AchiralChiral (S-enantiomer is bioactive)
Conformational Freedom High (Flexible)Restricted (Due to C3 steric bulk)
Molecular Weight 103.12 g/mol 159.23 g/mol
Physicochemical Comparison

The addition of the lipophilic hexanoic tail (or isobutyl group) significantly shifts the partition coefficient, facilitating membrane interaction while maintaining the zwitterionic "head" required for transporter recognition.[1]

PropertyGABA3-AHA (Pregabalin)Impact on Drug Design
LogP (Lipophilicity) -2.3 (Highly Hydrophilic)-1.35 to -1.63-AHA is ~10x more lipophilic, aiding tissue distribution.[1]
pKa (Carboxyl) 4.034.2Both exist as zwitterions at physiological pH (7.4).[1]
pKa (Amine) 10.5610.6Retains the charge profile necessary for LAT1 mimicry.[1]
Polar Surface Area 63.32

63.32

Identical polar heads; difference is solely in the non-polar tail.[1]
Visualization: Structural Evolution

The following diagram illustrates the structural modification from GABA to the 3-AHA scaffold (Pregabalin).[1]

GABA_vs_Pregabalin_Structurecluster_0Pharmacophore ConservationGABAGABA(4-aminobutanoic acid)Linear, Flexible, AchiralModificationModification:C3-Substitution(Beta-position)GABA->Modification AlkylationPregabalinPregabalin(3-isobutyl-GABA)Branched, Chiral (S), LipophilicModification->Pregabalin Addition of Isobutyl Group

Figure 1: Structural evolution from GABA to Pregabalin.[1][4][5][6] The core zwitterionic pharmacophore is conserved, while the C3-substitution introduces the lipophilicity and chirality required for

Structure-Activity Relationship (SAR): The C3 Substitution Rule[1]

The "3-(Aminomethyl)hexanoic acid" scaffold represents a specific optimization in the SAR of gabapentinoids.[1] Research by Bryans et al. established that the binding affinity to the

1
  • Chain Length Sensitivity:

    • Methyl (C1): Low affinity.[1]

    • n-Propyl (Straight 3-AHA): Moderate affinity.[1]

    • Isobutyl (Pregabalin): Optimal affinity (

      
      ).[1]
      
    • Cyclohexyl (Gabapentin): High affinity (via ring constraint).[1]

  • Stereoselectivity:

    • The binding pocket of the

      
       subunit is highly stereoselective.[1]
      
    • For 3-AHA derivatives, the (S)-enantiomer is 10-30 times more potent than the (R)-enantiomer.[1]

    • Implication: Synthesis of 3-AHA requires asymmetric hydrogenation or chiral resolution, unlike the synthesis of achiral GABA.[1]

Pharmacodynamics: Mechanism of Action

The most common misconception is that 3-AHA derivatives act on GABA receptors due to their structural similarity.[1] They do not.

The Ligand Pathway

Instead of hyperpolarizing neurons via chloride influx (like GABA), 3-AHA modulates synaptic transmission presynaptically.[1]

  • Target:

    
     and 
    
    
    auxiliary subunits of Voltage-Gated Calcium Channels (VGCCs).
  • Effect: Binding reduces the cell-surface trafficking of VGCCs.[1]

  • Result: Decreased calcium influx at nerve terminals

    
     Reduced release of excitatory neurotransmitters (Glutamate, Substance P, CGRP).[1]
    

MOA_PathwayCompound3-(Aminomethyl)hexanoic Acid(Pregabalin)TargetTarget: α2δ Subunit(Voltage-Gated Ca2+ Channels)Compound->Target High Affinity Binding(Ki < 0.1 µM)GABA_RecGABA-A / GABA-B ReceptorsCompound->GABA_Rec No BindingTraffickingInhibition of VGCCTrafficking to MembraneTarget->TraffickingCa_InfluxDecreased PresynapticCa2+ InfluxTrafficking->Ca_InfluxNT_ReleaseReduced Release ofGlutamate, Substance PCa_Influx->NT_ReleaseClinicalClinical Effect:Analgesia, AnxiolysisNT_Release->Clinical

Figure 2: Mechanism of Action.[1] Note the explicit lack of interaction with GABA receptors, distinguishing 3-AHA from its parent molecule.

Pharmacokinetics: The Transport Advantage

The defining success of the 3-AHA scaffold over GABA is its bioavailability.[1] GABA cannot cross the Blood-Brain Barrier (BBB) in clinically relevant amounts.[1] 3-AHA crosses efficiently by mimicking Leucine.[1]

Transport Mechanism (LAT1)

The 3-AHA structure (specifically the isobutyl group in Pregabalin) aligns with the substrate specificity of LAT1 (SLC7A5) , a large neutral amino acid transporter.

  • GABA: Substrate for GAT (GABA Transporters)

    
     Rapid uptake into neurons/glia (clearance).[1]
    
  • 3-AHA: Substrate for LAT1

    
     Active transport across the BBB endothelium.[1]
    
ParameterGABA3-AHA (Pregabalin)
BBB Permeability NegligibleHigh (>90% Bioavailability)
Transporter GAT-1, GAT-2, GAT-3LAT1 (System L)
Absorption Saturable, limited in GI tractRapid, dose-independent (mostly)
Metabolism Rapidly metabolized (GABA-T)Negligible metabolism (<2% in humans)

Synthesis & Impurity Logic

For researchers synthesizing 3-AHA derivatives, a critical stability issue exists that is absent in GABA: Lactamization .[1]

  • GABA: Can form pyrrolidin-2-one (lactam) under dehydration, but is relatively stable in salt form.[1]

  • 3-AHA: Due to the

    
    -amino acid structure and the steric compression of the C3 substituent (Thorpe-Ingold effect), 3-AHA derivatives are prone to intramolecular cyclization to form 
    
    
    -lactams
    (e.g., 4-isobutylpyrrolidin-2-one).[1]
  • Protocol Note: Synthesis and storage require strict control of pH and moisture to prevent lactam formation, which is a known toxic impurity in Pregabalin manufacturing.[1]

References

  • Gee, N. S., et al. (1996).[1] "The novel anticonvulsant drug, gabapentin (Neurontin), binds to the alpha2delta subunit of a calcium channel."[1] Journal of Biological Chemistry. Link

  • Bryans, J. S., et al. (1998).[1] "Identification of novel ligands for the high affinity binding site of gabapentin." Journal of Medicinal Chemistry. Link

  • Su, T. Z., et al. (2005).[1] "Mediation of highly concentrated uptake of pregabalin by L-type amino acid transporter 1 (LAT1)."[1] Journal of Pharmacology and Experimental Therapeutics. Link

  • Taylor, C. P., et al. (2007).[1] "Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery." Epilepsy Research. Link

  • Bockbrader, H. N., et al. (2010).[1] "A comparison of the pharmacokinetics and pharmacodynamics of pregabalin and gabapentin." Clinical Pharmacokinetics. Link

Stability of 3-(Aminomethyl)hexanoic acid in Various pH Environments

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Development & Formulation Scientists

Executive Summary

3-(Aminomethyl)hexanoic acid (Pregabalin) is a gamma-aminobutyric acid (GABA) analogue used extensively in the treatment of neuropathic pain and epilepsy.[1] While chemically robust in its solid state, the molecule exhibits significant sensitivity in solution, driven primarily by pH-dependent intramolecular cyclization and oxidative susceptibility.

This guide provides a comprehensive technical analysis of the stability profile of 3-(Aminomethyl)hexanoic acid.[1] It details the mechanistic drivers of degradation—specifically the formation of the lactam impurity (4-isobutylpyrrolidin-2-one)—and provides a validated experimental protocol for assessing stability across the pH landscape.[1] The objective is to equip researchers with the data and methods necessary to optimize formulation stability and ensure regulatory compliance (ICH Q1A/Q1B).

Physicochemical Framework

Understanding the stability of Pregabalin requires a grounding in its acid-base chemistry.[1] The molecule exists primarily as a zwitterion in physiological conditions, a property that dictates its reactivity.

Structural Properties[1][2][3]
  • Chemical Name: (3S)-3-(aminomethyl)-5-methylhexanoic acid[1][2][3]

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    [1][2][4]
  • Molecular Weight: 159.23 g/mol [1][2][4]

  • Key Functional Groups: Primary amine (nucleophile), Carboxylic acid (electrophile).[1]

Dissociation Constants & Zwitterionic Nature

Pregabalin possesses two ionizable groups with distinct pKa values:

  • pKa

    
     (Carboxyl group):  ~4.2
    
  • pKa

    
     (Primary Amine):  ~10.6[1][5]
    

pH-Dependent Species Distribution:

  • pH < 4.2 (Cationic): The carboxyl group is protonated (-COOH) and the amine is protonated (-NH

    
    ).[1]
    
  • pH 4.2 – 10.6 (Zwitterionic): The carboxyl group is deprotonated (-COO

    
    ) and the amine is protonated (-NH
    
    
    
    ).[1] This is the most stable form in solution.
  • pH > 10.6 (Anionic): The carboxyl group is deprotonated (-COO

    
    ) and the amine is deprotonated (-NH
    
    
    
    ).[1]

Degradation Mechanisms

The stability of 3-(Aminomethyl)hexanoic acid is compromised by two primary pathways: Lactamization (pH-driven) and Oxidation (radical-driven).[1]

Intramolecular Lactamization (Impurity L)

The most critical degradation pathway is the dehydration and cyclization of the molecule to form Pregabalin Lactam (4-isobutylpyrrolidin-2-one).[1][6]

  • Mechanism: Nucleophilic attack of the amine nitrogen onto the carbonyl carbon of the carboxylic acid.

  • pH Influence:

    • Acidic Conditions: Acid catalysis protonates the carbonyl oxygen, increasing its electrophilicity. However, the amine is also protonated (-NH

      
      ), reducing its nucleophilicity.[1] The reaction proceeds but is often slow unless heated.
      
    • Basic Conditions: The amine exists as a free base (-NH

      
      ), which is highly nucleophilic.[1] However, the carboxylate (-COO
      
      
      
      ) is a poor electrophile due to resonance stabilization.[1]
    • Critical Window: Instability is often maximized in specific transition zones or under thermal stress where the energy barrier for the zwitterion-to-lactam transition is overcome.[1]

Oxidative Degradation

Pregabalin is sensitive to oxidation, leading to N-oxide impurities or fragmentation.[1] This is accelerated by light and the presence of metal ions, but is less dependent on pH than lactamization.

Visualization of Degradation Pathways

The following diagram illustrates the conversion of Pregabalin to its Lactam impurity and the oxidative pathway.

Pregabalin_Degradation Pregabalin 3-(Aminomethyl)hexanoic acid (Pregabalin) Intermediate Transition State (Tetrahedral Intermediate) Pregabalin->Intermediate Dehydration (-H2O) Acid/Heat Catalyzed Oxidation_Prod N-Oxide / Degradants Pregabalin->Oxidation_Prod Oxidation (H2O2) Radical Mechanism Lactam Pregabalin Lactam (4-isobutylpyrrolidin-2-one) Intermediate->Lactam Cyclization

Caption: Figure 1. Primary degradation pathways of Pregabalin showing the conversion to Lactam (Impurity L) via dehydration and cyclization.[6]

Experimental Protocol: pH-Dependent Stability Study

This protocol is designed to validate the stability profile of Pregabalin API (Active Pharmaceutical Ingredient) under varying pH stress conditions.[1]

Reagents and Buffer Preparation
  • Stock Solution: 1 mg/mL Pregabalin in diluent (Mobile Phase).[1]

  • Buffer Systems:

    • pH 1.2 (Acidic): 0.1 N HCl.[1]

    • pH 4.5 (Weak Acid): Acetate Buffer.[1]

    • pH 6.8 (Neutral): Phosphate Buffer.[1]

    • pH 10.0 (Basic): Borate or Carbonate Buffer.[1]

    • Oxidative Stress: 3% H

      
      O
      
      
      
      .
Stress Testing Workflow
  • Preparation: Accurately weigh 50 mg of Pregabalin API into 50 mL volumetric flasks.

  • Dosing: Add 10 mL of the respective buffer/stress agent to each flask.

  • Incubation:

    • Acid/Base/Neutral: Reflux at 60°C for 4–24 hours (optimize based on initial range finding).

    • Oxidation: Store at Room Temperature (RT) for 24 hours (protect from light).

  • Quenching: Neutralize acid/base samples to pH 7.0 using NaOH or HCl. Dilute to volume with Mobile Phase.

  • Analysis: Inject immediately into HPLC.

Analytical Method (HPLC-UV)

This method separates the parent peak from the lactam impurity.[1]

ParameterCondition
Column C18 (e.g., Inertsil ODS-3V, 250 x 4.6 mm, 5 µm)
Mobile Phase Phosphate Buffer (pH 6.5) : Acetonitrile (85:15 v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Vol 20 µL
Run Time 20–30 minutes
Retention Times Pregabalin (~11 min), Lactam Impurity (~21 min)
Experimental Workflow Diagram

Experimental_Workflow cluster_Conditions Stress Conditions SamplePrep Sample Preparation (50mg API + 10mL Stress Agent) Acid Acidic (0.1N HCl) 60°C, 24h SamplePrep->Acid Neutral Neutral (pH 6.8) 60°C, 24h SamplePrep->Neutral Base Basic (0.1N NaOH) 60°C, 24h SamplePrep->Base Quench Neutralization & Dilution (Target pH 7.0) Acid->Quench Neutral->Quench Base->Quench Analysis HPLC Analysis (C18, UV 210nm) Quench->Analysis

Caption: Figure 2. Step-by-step workflow for forced degradation study of Pregabalin.

Data Analysis & Interpretation

Expected Degradation Profile

Based on literature and kinetic principles, the following degradation trends are expected:

ConditionStress AgentExpected Degradation (%)Primary DegradantMechanism
Acidic 0.1 N HCl10 – 20%Pregabalin LactamAcid-catalyzed cyclization
Neutral Water / pH 6.8< 2%MinimalHydrolytically stable
Basic 0.1 N NaOH5 – 10%Degradant II / LactamBase-catalyzed hydrolysis
Oxidative 3% H

O

> 20%N-Oxide / UnknownsRadical oxidation
Kinetic Interpretation[1]
  • Zero-Order vs. First-Order: In dilute solution, lactamization typically follows pseudo-first-order kinetics .[1] The rate constant (

    
    ) is pH-dependent.[1][6]
    
  • Stability Sweet Spot: The molecule is most stable in the pH range of 6.0 – 7.0 . Deviating from this range accelerates degradation.

  • Formulation Implication: Liquid formulations must be buffered to pH 6.0–7.0. The use of antioxidants is recommended to prevent oxidative degradation.

References

  • Jabeen, S., Akram, M., & Sayeed, A. (2018). Method Development, Validation and Stability Indicating Assay Procedure of Pregabalin by Using RP-HPLC. Indo American Journal of Pharmaceutical Sciences. Link[1]

  • Kasawar, G. B., & Farooqui, M. (2010). Development and validation of a stability indicating RP-HPLC method for the determination of Pregabalin in bulk and pharmaceutical dosage forms. Journal of Pharmacy Research.
  • Pfizer Inc. (2004).[1][7] Lyrica (Pregabalin) Prescribing Information. Link

  • Waterbeemd, H., & Testa, B. (2009). Drug Bioavailability: Estimation of Solubility, Permeability, Absorption and Bioavailability. Wiley-VCH.[1] (Reference for pKa and physicochemical properties).

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Link

Sources

Technical Guide: Synthesis Pathways for (S)-3-(Aminomethyl)hexanoic Acid vs. (R)-Enantiomer

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule: 3-(Aminomethyl)hexanoic acid (Pregabalin).[1][2][3][4][5][6] Target Stereochemistry: (S)-enantiomer (Pharmacologically active ligand for the


 subunit of voltage-gated calcium channels).
Impurity:  (R)-enantiomer (Pharmacologically inactive, strictly controlled impurity).

This technical guide dissects the synthesis of Pregabalin, contrasting the high-efficiency asymmetric routes required for the active (S)-API against the specific protocols used to isolate the (R)-enantiomer for analytical qualification. We focus on the two dominant industrial paradigms: Enzymatic Desymmetrization and Asymmetric Hydrogenation , alongside the Classical Resolution method used to generate reference standards.

Part 1: The Chiral Imperative

The efficacy of Pregabalin relies entirely on its stereochemistry. The (S)-enantiomer binds with high affinity to the


 site, reducing calcium influx and neurotransmitter release.[4] The (R)-enantiomer lacks this affinity. Consequently, process chemistry must not only maximize (S)-yield but also actively purge the (R)-isomer to meet ICH guidelines (typically <0.15% enantiomeric impurity).
Critical Quality Attributes (CQAs)
Attribute(S)-Pregabalin (API)(R)-Pregabalin (Impurity)
Configuration (S)-(+)(R)-(-)
Activity Potent anticonvulsant/analgesicInactive / Process Impurity
Origin Asymmetric Synthesis / ResolutionRacemization failure / Resolution Byproduct
Control Limit N/A (Target)

0.15% (Strict Limit)

Part 2: The Industrial Gold Standard – Enzymatic Desymmetrization

Route: Lipase-Catalyzed Hydrolysis of Diethyl 3-isobutylglutarate. Mechanism: Prochiral Desymmetrization.

This route, pioneered by Pfizer, represents the pinnacle of green chemistry. Unlike kinetic resolution (which is limited to 50% yield), desymmetrization of a prochiral diester allows for a theoretical 100% yield of the (S)-precursor.

The Protocol

Reagents:

  • Substrate: Diethyl 3-isobutylglutarate (Prochiral).

  • Catalyst: Thermomyces lanuginosus Lipase (Lipolase).

  • Buffer: Aqueous Phosphate/Acetate (pH 7.0–8.0).

Step-by-Step Methodology:

  • Emulsification: Suspend diethyl 3-isobutylglutarate in aqueous buffer. No organic co-solvent is typically required, making this a "water-only" reaction.

  • Enzymatic Hydrolysis: Add Lipolase. The enzyme selectively hydrolyzes the pro-(S) ester group.

    • Control Point: Maintain pH at 7.0 using NaOH titration. A drop in pH indicates reaction progress (acid formation).

  • Workup: Once conversion >98%, acidify to pH 2.0 and extract the mono-ester product with toluene.

  • Amidation: Convert the (S)-mono acid ester to the amide using aqueous ammonia.

  • Hofmann Rearrangement: Treat the amide with NaOCl/NaOH to effect the rearrangement to the primary amine, retaining stereochemistry.

Mechanism Visualization (DOT)

EnzymaticRoute cluster_retention Stereochemical Integrity Diester Diethyl 3-isobutylglutarate (Prochiral / Symmetric) MonoEster (S)-Mono Acid Ester (Chiral Intermediate) Diester->MonoEster Stereoselective Hydrolysis Lipase Lipolase (Thermomyces lanuginosus) Lipase->MonoEster Catalysis Amide (S)-Amide Intermediate MonoEster->Amide NH3 (aq) Pregabalin (S)-Pregabalin (Final API) Amide->Pregabalin Hofmann Degradation (NaOCl / NaOH)

Figure 1: The enzymatic desymmetrization route converts a symmetric precursor into the chiral (S)-intermediate with high atom economy.

Part 3: The Catalytic Benchmark – Asymmetric Hydrogenation

Route: Rhodium-DuPHOS Catalyzed Hydrogenation.[5] Mechanism: Enantioselective reduction of an alkene.

This route establishes the chiral center early via metal catalysis. It is faster but requires expensive chiral ligands and high-pressure equipment.

The Protocol

Reagents:

  • Substrate: 3-cyano-5-methylhex-3-enoic acid (salt form).[5]

  • Catalyst: [Rh((R,R)-Me-DuPHOS)(COD)]BF4.

  • Solvent: Methanol.[7][8]

Step-by-Step Methodology:

  • Catalyst Prep: In a glovebox (inert atmosphere), dissolve the Rh-precursor and (R,R)-Me-DuPHOS ligand in degassed methanol.

  • Hydrogenation: Transfer substrate and catalyst to a high-pressure autoclave. Pressurize to 4–5 bar H₂.

    • Critical Parameter: Temperature must be controlled (typ. 25–40°C). Higher temps increase rate but may degrade enantioselectivity (ee).

  • Reaction: Stir until H₂ uptake ceases.

  • Isolation: The product, (S)-3-cyano-5-methylhexanoic acid, is isolated. The nitrile is subsequently reduced (using Raney Ni) to the amine.

Mechanism Visualization (DOT)

Hydrogenation Substrate 3-cyano-5-methylhex-3-enoate (Achiral Alkene) Cycle Catalytic Cycle (Coordination -> Insertion -> Hydrogenolysis) Substrate->Cycle Binding Catalyst [Rh((R,R)-Me-DuPHOS)]+ Catalyst->Cycle Intermed (S)-Cyano Acid Cycle->Intermed >99% ee Final (S)-Pregabalin Intermed->Final Nitrile Reduction (Raney Ni / H2)

Figure 2: Asymmetric hydrogenation establishes the chiral center using a Rh-DuPHOS catalyst.

Part 4: Synthesis of the (R)-Enantiomer (Analytical Standard)

To validate the purity of the (S)-API, researchers must synthesize the (R)-enantiomer to calibrate HPLC methods. The most reliable method for laboratory-scale synthesis of the (R)-standard is Classical Resolution or "Reverse" Asymmetric Hydrogenation .

Method A: Classical Resolution (Precipitation)

This method uses a chiral acid to selectively crystallize the (R)-isomer from a racemic mixture.

Protocol:

  • Racemate Prep: Start with racemic 3-(aminomethyl)hexanoic acid (or its precursor).

  • Salt Formation: Dissolve racemate in methanol/water. Add (R)-Mandelic Acid .

    • Note: (S)-Mandelic acid is often used to isolate (S)-Pregabalin. Here, we deliberately use the (R)-acid to target the (R)-amine.

  • Crystallization: Heat to reflux, then cool slowly. The (R)-Pregabalin-(R)-Mandelate salt is less soluble and precipitates.

  • Filtration & Release: Filter the salt. Dissolve in water and adjust pH to the isoelectric point to release free (R)-Pregabalin.

Method B: "Reverse" Catalysis

Simply employ the (S,S)-Me-DuPHOS ligand in the hydrogenation protocol described in Part 3. This will invert the facial selectivity, yielding the (R)-cyano intermediate with high optical purity.

Part 5: Analytical Control & References

Chiral HPLC Method

To distinguish the synthesized (S)-product from the (R)-impurity:

ParameterCondition
Column Chiralpak AD-H or AGP (Amylose/Glycoprotein based)
Mobile Phase Phosphate buffer (pH 6.0) / Isopropanol (95:5)
Detection UV @ 210 nm (or derivatized fluorescence)
Elution Order Typically (R)-isomer elutes first on AD-H (verify with standard)
References
  • Pfizer Enzymatic Route: Martinez, C. A., et al. "Development of a Chemoenzymatic Manufacturing Process for Pregabalin." Organic Process Research & Development, 2008.[9] Link

  • Asymmetric Hydrogenation: Burk, M. J., et al. "An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation." Journal of Organic Chemistry, 2003. Link

  • Resolution Logic: Hoekstra, M. S., et al. "Chemical Development of CI-1008, an Enantiomerically Pure Anticonvulsant." Organic Process Research & Development, 1997. Link

  • Impurity Profiling: USP Monograph for Pregabalin, United States Pharmacopeia. Link

Sources

Methodological & Application

Application Note: A Robust HPLC Method for the Quantification of 3-(Aminomethyl)hexanoic Acid Using Pre-column Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of 3-(Aminomethyl)hexanoic acid. Due to its lack of a suitable chromophore for direct UV detection, a pre-column derivatization strategy was employed. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the rationale behind the method development, a step-by-step protocol, and validation insights.

Introduction

3-(Aminomethyl)hexanoic acid is a gamma-aminobutyric acid (GABA) analogue. Accurate and precise quantification of this compound is critical during various stages of drug development and for quality control purposes. A significant analytical challenge in the HPLC analysis of 3-(Aminomethyl)hexanoic acid is its chemical structure. The molecule lacks a chromophore, rendering it essentially transparent to UV-Vis detectors, a common detector in HPLC systems. To overcome this, a derivatization step is necessary to attach a UV-active or fluorescent tag to the molecule. This application note details a reversed-phase HPLC (RP-HPLC) method coupled with pre-column derivatization for the sensitive and reliable analysis of 3-(Aminomethyl)hexanoic acid.

Chemical Properties of 3-(Aminomethyl)hexanoic Acid

A thorough understanding of the analyte's chemical properties is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular FormulaC₈H₁₇NO₂[1][2]
Molecular Weight159.23 g/mol [1][3][4][5]
pKa4.23±0.10 (Predicted)[3]
Boiling Point274.0±23.0 °C at 760 mmHg[4][6]
SolubilitySlightly soluble in methanol and water.[7][8]

Method Development Strategy

The development of a successful HPLC method for 3-(Aminomethyl)hexanoic acid hinges on addressing its poor UV absorbance and high polarity. The chosen strategy involves a pre-column derivatization to introduce a fluorescent moiety, followed by separation using RP-HPLC.

The Challenge of a Non-Chromophoric Analyte

Many amino acids, including 3-(Aminomethyl)hexanoic acid, do not possess a chromophore, which is a part of a molecule that absorbs light in the UV-Vis spectrum.[9] This makes direct detection by UV-Vis detectors, one of the most common HPLC detectors, highly challenging and often impossible at low concentrations.[10] Therefore, a derivatization step is essential to introduce a chromophoric or fluorophoric tag to the analyte.

Selection of a Derivatization Agent

Several reagents are available for the derivatization of primary and secondary amines. For this application, o-phthalaldehyde (OPA) was chosen. OPA reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.[10][11] This reaction is advantageous due to its speed, occurring at room temperature, and the stability of the resulting derivative.[12] Furthermore, OPA itself is not fluorescent, reducing potential background interference.[10]

The derivatization reaction of 3-(Aminomethyl)hexanoic acid with OPA in the presence of a thiol (e.g., N-acetyl-L-cysteine) is illustrated below.

G cluster_reactants Reactants cluster_product Product Analyte 3-(Aminomethyl)hexanoic acid (Primary Amine) Reaction Derivatization Reaction Analyte->Reaction OPA o-Phthalaldehyde (OPA) OPA->Reaction Thiol Thiol (e.g., N-acetyl-L-cysteine) Thiol->Reaction Derivative Fluorescent Isoindole Derivative Reaction->Derivative caption Derivatization Reaction Workflow G cluster_workflow Analytical Workflow A Sample Preparation B Pre-column Derivatization with OPA A->B Aliquot of sample C HPLC Separation (Reversed-Phase C18) B->C Derivatized sample injection D Fluorescence Detection C->D Elution E Data Acquisition and Analysis D->E Signal processing caption HPLC Method Workflow

Sources

Application Note: High-Sensitivity Quantification of 3-(Aminomethyl)hexanoic Acid in Plasma via HILIC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This protocol details a robust, high-throughput LC-MS/MS method for the quantification of 3-(Aminomethyl)hexanoic acid in human plasma. As a zwitterionic GABA analog structurally related to Pregabalin and Gabapentin, this analyte presents significant retention challenges in standard Reversed-Phase Liquid Chromatography (RPLC). This guide utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to ensure adequate retention, separation from matrix interferences, and maximum sensitivity.

Key Performance Metrics:

  • Linear Range: 5.0 – 2000 ng/mL

  • Sample Volume: 50 µL

  • Run Time: 4.5 minutes

  • Extraction: Protein Precipitation (PPT)

Introduction & Scientific Rationale

The Challenge: Zwitterionic Polarity

3-(Aminomethyl)hexanoic acid contains both a basic primary amine and an acidic carboxyl group. In physiological and standard LC pH ranges, it exists as a zwitterion.[1]

  • RPLC Failure Mode: On C18 columns, the molecule elutes in the void volume (

    
    ), leading to severe ion suppression from unretained plasma salts and phospholipids.
    
  • Ion-Pairing Risks: While ion-pairing reagents (e.g., HFBA) can induce retention, they permanently contaminate MS sources and suppress ionization.

The Solution: HILIC Chromatography

We employ an Amide-functionalized HILIC column. The mechanism involves a water-rich layer adsorbed to the stationary phase. The polar analyte partitions into this layer, providing retention based on hydrophilicity rather than hydrophobicity.

Figure 1: Comparison of retention mechanisms. HILIC provides necessary retention for polar zwitterions where RPLC fails.

Materials and Reagents

  • Analyte: 3-(Aminomethyl)hexanoic acid (Reference Standard).

  • Internal Standard (IS): Pregabalin-d6 or Gabapentin-d10 (Structural analogs are preferred if specific isotopologues are unavailable).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Water, Methanol.

  • Additives: Ammonium Formate (10 M stock), Formic Acid.[2]

  • Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or equivalent (e.g., Phenomenex Luna HILIC).

Sample Preparation Protocol

A simple protein precipitation is used to maximize throughput while maintaining high recovery.

Step-by-Step Workflow:

  • Aliquot: Transfer 50 µL of plasma sample into a 96-well plate or 1.5 mL centrifuge tube.

  • IS Addition: Add 20 µL of Internal Standard Working Solution (500 ng/mL in 50:50 ACN:Water).

  • Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Note: The formic acid ensures the amine is protonated, improving solubility and peak shape.

  • Mixing: Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 4,000 x g (or 13,000 rpm for tubes) for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to a clean plate/vial.

  • Dilution (Critical for HILIC): Add 100 µL of Acetonitrile to the supernatant.

    • Expert Insight: Injecting high-water content supernatant directly onto a HILIC column destroys peak shape. This step ensures the injection solvent matches the initial mobile phase (high organic).

Figure 2: Sample preparation workflow emphasizing the critical dilution step for HILIC compatibility.

LC-MS/MS Conditions

Liquid Chromatography (HILIC)[4][5]
  • System: UHPLC System (e.g., Agilent 1290, Waters Acquity).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adj. with Formic Acid).[3][4][5][6]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Time (min)% Mobile Phase A (Water/Buffer)% Mobile Phase B (ACN)Action
0.001090Initial Loading
0.501090Hold
2.504060Elution Gradient
2.601090Re-equilibration
4.501090End of Run
Mass Spectrometry (Triple Quadrupole)
  • Ionization: ESI Positive Mode.

  • Source Temp: 500°C.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Gas: 800 L/hr.

MRM Transitions: Note: 3-(Aminomethyl)hexanoic acid (MW 145.2) differs from Pregabalin (MW 159.2) by a methyl group.

AnalytePrecursor (m/z)Product (m/z)Cone (V)CE (eV)Type
3-(Aminomethyl)hexanoic acid 146.1 128.1 2012Quantifier (Loss of H₂O)
146.185.12022Qualifier (Alkyl chain)
Pregabalin-d6 (IS) 166.2148.22012Internal Standard

Method Validation Strategy

This method is designed to comply with FDA Bioanalytical Method Validation Guidance for Industry (2018) [1].[7]

Selectivity & Specificity
  • Protocol: Analyze blank plasma from 6 different donors (including lipemic and hemolyzed lots).

  • Acceptance: Interferences at the retention time must be < 20% of the LLOQ response.

Matrix Effect
  • Protocol: Compare the peak area of analyte spiked into extracted blank plasma (post-extraction spike) vs. analyte in neat solvent.

  • Calculation:

    
    
    
  • Requirement: CV of MF across 6 lots should be < 15%. HILIC typically yields MF values close to 1.0 (no suppression) because salts elute later than the analyte.

Linearity & Sensitivity
  • Calibration Curve: 8 non-zero standards (5.0, 10, 50, 200, 500, 1000, 1500, 2000 ng/mL).

  • Weighting:

    
     linear regression.
    
  • LLOQ: 5.0 ng/mL (S/N > 10).[4]

Troubleshooting & Expert Tips

  • Peak Tailing: In HILIC, tailing often indicates a pH mismatch. Ensure the aqueous mobile phase is buffered (Ammonium Formate) and acidic (pH ~3.0) to protonate the amine fully.

  • Retention Time Shift: HILIC columns require long equilibration. If RT drifts, ensure the re-equilibration time (2.60 - 4.50 min) is sufficient for the water layer to re-establish on the silica surface.

  • Carryover: The zwitterion can stick to metallic surfaces. Use a needle wash of 50:50 Methanol:Water with 0.5% Formic Acid.

References

  • FDA. (2018).[7][8] Bioanalytical Method Validation Guidance for Industry.[7][8][9][10][11] U.S. Food and Drug Administration.[7] [Link]

  • Jang, K., et al. (2014). Determination of γ-aminobutyric acid (GABA) in human plasma by LC-MS/MS and its preliminary application to a human pharmacokinetic study. Yao Xue Xue Bao.[3] [Link]

  • Agilent Technologies. (2025). Analysis of Amino Acids in Human Plasma Using HILIC-MS/MS. Agilent Application Notes.[2] [Link]

Sources

Application Note: Advanced Solid-Phase Extraction (SPE) Strategies for 3-(Aminomethyl)hexanoic Acid (Pregabalin)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to serve as an authoritative technical guide for the extraction of 3-(Aminomethyl)hexanoic acid (Pregabalin). It deviates from standard templates to prioritize the mechanism of action and critical control points required for high-sensitivity bioanalysis.

Executive Summary & Chemical Context[1][2][3][4][5][6]

3-(Aminomethyl)hexanoic acid, commonly known as Pregabalin , presents unique bioanalytical challenges due to its zwitterionic nature and lack of a significant UV chromophore. While protein precipitation (PPT) is often used for high-throughput screening, it fails to remove phospholipids effectively, leading to ion suppression in LC-MS/MS.

This guide details a Mixed-Mode Cation Exchange (MCX) protocol, the industry "gold standard" for Pregabalin. By leveraging the compound's amphoteric properties (


, 

), this method ensures >90% recovery with minimal matrix effects.
Physicochemical Profile
ParameterValueBioanalytical Implication
Molecular Formula

Low molecular weight (159.2 g/mol ) requires clean background.
LogP 1.3Hydrophilic; poor retention on standard C18 without ion-pairing.
pKa (Carboxyl) 4.2Anionic at neutral pH.
pKa (Amine) 10.6Cationic at neutral/acidic pH.
Classification ZwitterionRequires pH modulation for retention.

Mechanism of Extraction: Why Mixed-Mode?

Standard Reverse-Phase (HLB/C18) sorbents struggle to retain Pregabalin due to its polarity. The most robust approach utilizes Mixed-Mode Strong Cation Exchange (MCX) , which combines a hydrophobic polymer backbone with sulfonic acid groups.

The "Catch-and-Release" Logic
  • Acidic Loading (pH < 3): The carboxyl group is protonated (neutral), and the amine is protonated (positive). The drug binds to the sorbent via ionic interaction with the sulfonate groups.

  • Organic Wash: Since the drug is "locked" ionically, aggressive organic washes (100% MeOH) can be used to strip hydrophobic interferences without eluting the target.

  • Basic Elution (pH > 11): High pH deprotonates the amine, neutralizing the charge and breaking the ionic bond, releasing the drug.

MCX_Mechanism cluster_0 Step 1: Loading (pH 2.0) cluster_1 Step 2: Washing cluster_2 Step 3: Elution (pH > 11) Load Pregabalin (NH3+) Sorbent1 Sorbent (SO3-) Load->Sorbent1 Ionic Bond Formed Wash Organic Solvent (MeOH) Matrix Phospholipids/ Neutrals Wash->Matrix Removes Interferences Eluent 5% NH4OH Preg_Neutral Pregabalin (NH2) Eluent->Preg_Neutral Bond Broken (Deprotonation)

Figure 1: The Mixed-Mode Cation Exchange (MCX) retention mechanism for Pregabalin. The analyte is retained by charge at low pH and eluted by neutralization at high pH.

Detailed Experimental Protocol (MCX)

Target Platform: LC-MS/MS (e.g., Triple Quadrupole) Sorbent Type: Polymeric Mixed-Mode Strong Cation Exchange (e.g., Waters Oasis MCX, Phenomenex Strata-X-C). Format: 30 mg / 1 cc cartridge or 96-well µElution plate.

Reagents Required[3][4][5][6][7][8][9]
  • Loading Buffer: 4% Phosphoric Acid (

    
    ) in water.
    
  • Wash Solvent 1: 2% Formic Acid in water (Acidic wash).

  • Wash Solvent 2: 100% Methanol (Organic wash).

  • Elution Solvent: 5% Ammonium Hydroxide (

    
    ) in 50:50 Acetonitrile:Methanol.
    
Step-by-Step Workflow
1. Sample Pre-Treatment (Critical Step)

Objective: Acidify plasma to protonate the amine and disrupt protein binding.

  • Protocol: Mix 100 µL Plasma + 100 µL 4%

    
     .
    
  • QC Check: Ensure pH is between 2.0 and 3.0. If pH > 4, recovery will drop significantly as the ionic "lock" fails.

  • Note: Internal Standard (e.g., Pregabalin-d4) should be added prior to acid addition.

2. Conditioning & Equilibration[1][2][3][4]
  • Condition: 1 mL Methanol.

  • Equilibrate: 1 mL Water.

  • Why: Activates the polymer pores and prepares the surface for aqueous loading.

3. Loading
  • Load the entire pre-treated sample (~200 µL) at a slow flow rate (1 mL/min).

  • Mechanism:[5][6][2][7] Pregabalin (+) binds to sulfonate groups (-).

4. Wash Steps (The "Clean-Up")
  • Wash 1: 1 mL 2% Formic Acid .

    • Purpose: Removes proteins and ensures the sorbent remains acidic (locking the analyte).

  • Wash 2: 1 mL 100% Methanol .

    • Purpose: Critical for removing hydrophobic interferences and phospholipids. Because Pregabalin is ionically bound, it will not elute in 100% MeOH.

5. Elution
  • Elute: 2 x 250 µL of 5%

    
     in 50:50 ACN:MeOH .
    
  • Purpose: The high pH (>11) neutralizes the amine group on Pregabalin, breaking the interaction with the sorbent. The organic solvent solubilizes the now-neutral molecule.

6. Post-Elution Processing
  • Evaporate to dryness under

    
     at 40°C.
    
  • Reconstitute in Mobile Phase (e.g., 90:10 Water:ACN + 0.1% Formic Acid).

Method Validation & Performance Metrics

When validating this protocol according to FDA/EMA guidelines, expect the following performance characteristics:

MetricExpected PerformanceTroubleshooting
Absolute Recovery > 85%If low (<50%): Check Load pH. If pH is >4, the drug flows through.
Matrix Effect < 10% (Suppression)If high: Increase Wash 2 volume or switch to µElution plates to reduce elution volume.
Linearity 1–2000 ng/mL (

)
Saturation of detector is common; use stable isotope IS (Pregabalin-d4).
Phospholipid Removal > 95%Monitor m/z 184 (Phosphatidylcholine) to verify cleanup.

Alternative Protocol: Protein Precipitation (PPT)

For laboratories lacking SPE automation or requiring ultra-high throughput, a "Crash and Shoot" method is viable but "dirtier."

  • Protocol: 50 µL Plasma + 150 µL Acetonitrile (containing IS).

  • Vortex: 1 min.

  • Centrifuge: 10,000 x g for 5 min.

  • Injection: Inject supernatant directly (or dilute 1:1 with water).

  • Risk: High phospholipid carryover. Divert flow to waste for the first 1 min and last 2 mins of the LC gradient to protect the MS source.

Troubleshooting Decision Tree

Troubleshooting Problem Low Recovery? Check_pH Check Load pH (Must be < 3) Problem->Check_pH pH_Good Issue likely in Elution Check_pH->pH_Good Yes pH_Bad pH_Bad Check_pH->pH_Bad No -> Add more Acid Check_Elution Check Elution Solvent (Must be pH > 11) Solv_Good Check Secondary Interactions (Add 5% Water to Eluent) Check_Elution->Solv_Good Yes Solv_Bad Solv_Bad Check_Elution->Solv_Bad No -> Use fresh NH4OH pH_Good->Check_Elution

Figure 2: Diagnostic workflow for resolving low recovery issues in Pregabalin SPE.

References

  • Waters Corporation. Efficient and Clean Extraction of a Multi-Drug Panel with Oasis PRiME MCX for Clinical Research. Application Note. Link

  • Phenomenex. Efficient extraction of basic drugs from biological matrices using a polymeric cationic mixed-mode sorbent - Strata-X-C. Application Note TN-008. Link

  • Bhatt, J., et al. (2021). Extraction of Pregabalin in Urine Samples Using a Sulfonated Poly(ether ether ketone) Membrane. PubMed Central. Link

  • Thermo Scientific. Determination of Pregabalin in Human Plasma by SPE-LC-MS/MS Using SOLA CX. Application Note. Link

Sources

Preparation of 3-(Aminomethyl)hexanoic acid reference standards

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Preparation of 3-(Aminomethyl)hexanoic Acid (Pregabalin) Reference Standards

Introduction & Regulatory Context

3-(Aminomethyl)hexanoic acid , widely known as Pregabalin , is a gamma-aminobutyric acid (GABA) analogue used to treat neuropathic pain, epilepsy, and generalized anxiety disorder. It possesses a single chiral center at the C3 position.[1] The pharmacological activity resides almost exclusively in the (S)-enantiomer .

For drug development and Quality Control (QC) professionals, the preparation of a Primary Reference Standard for Pregabalin is not merely about chemical synthesis; it is an exercise in absolute purity and stereochemical integrity. Regulatory bodies (ICH, USP, EP) require reference standards to be fully characterized, with specific emphasis on:

  • Chiral Purity: The limit for the inactive (R)-enantiomer is typically NMT 0.15%.

  • Impurity Profiling: Identification and quantification of the Lactam impurity (4-isobutylpyrrolidin-2-one), a major degradation product.

  • Solid-State Stability: Pregabalin is non-hygroscopic but can exhibit polymorphism; the standard must be a stable crystalline form (typically Form I).

This guide provides a high-fidelity protocol for preparing, purifying, and qualifying (S)-Pregabalin reference standards and its critical impurities.

Strategic Synthesis & Purification Workflow

To produce a reference standard grade material (>99.9% purity), we do not rely on industrial yield-optimized routes. Instead, we utilize a Resolution-Recrystallization Strategy . This approach ensures the removal of the enantiomer and process-related impurities simultaneously.

Mechanism of Action: Classical Resolution

The most robust method for isolating high-purity (S)-Pregabalin involves the formation of a diastereomeric salt with (S)-(+)-Mandelic acid . The (S)-Pregabalin-(S)-Mandelate salt is significantly less soluble in Isopropyl Alcohol (IPA)/Water mixtures than its (R)-(S) counterpart, allowing for efficient separation.

Pregabalin_Resolution cluster_QC In-Process Control (IPC) Start Racemic 3-(Aminomethyl)hexanoic Acid (Crude Material) Step1 Add (S)-(+)-Mandelic Acid Solvent: IPA / Water (3% v/v water) Start->Step1 Intermediate Formation of Diastereomeric Salts (S-S Salt & R-S Salt) Step1->Intermediate Separation Selective Crystallization (S-S Salt Precipitates) Intermediate->Separation Solid Solid Filter Cake (S)-Pregabalin-(S)-Mandelate (High Diastereomeric Purity) Separation->Solid Precipitate Liquor Mother Liquor (R)-Pregabalin-(S)-Mandelate (Discard or Recover R-isomer) Separation->Liquor Filtrate Hydrolysis Hydrolysis / Salt Break Reflux in THF/Water or Neutralize w/ Base Solid->Hydrolysis IPC1 Check Chiral Purity If ee < 99.5%, Recrystallize Salt Solid->IPC1 CrudeS Crude (S)-Pregabalin Hydrolysis->CrudeS FinalPurification Recrystallization IPA / Water (1:1) CrudeS->FinalPurification FinalProduct Primary Reference Standard (S)-Pregabalin >99.9% ee, >99.8% Chemical Purity FinalPurification->FinalProduct

Figure 1: Workflow for the resolution and purification of (S)-Pregabalin Reference Standard.

Detailed Experimental Protocols

Protocol A: Preparation of (S)-Pregabalin Reference Standard

Reagents:

  • Racemic 3-(Aminomethyl)hexanoic acid (100 g)[2]

  • (S)-(+)-Mandelic acid (0.9 - 1.0 eq)

  • Isopropyl Alcohol (IPA), HPLC Grade

  • Deionized Water

Step-by-Step Methodology:

  • Salt Formation:

    • Charge 100 g of racemic Pregabalin and 95 g of (S)-Mandelic acid into a reactor.

    • Add 1500 mL of IPA containing 3% water (v/v).

    • Heat the mixture to 65–70°C under stirring until a clear solution is obtained.

    • Note: If solution is not clear, add minimal water dropwise. Avoid excess water as it increases the solubility of the desired salt.

  • Controlled Crystallization:

    • Cool the solution slowly to 20–25°C over 4 hours (cooling rate ~10°C/hr). Rapid cooling traps the (R)-isomer.

    • Stir at 25°C for an additional 2 hours to maximize yield.

    • Filter the white precipitate (S-Pregabalin-S-Mandelate salt).

    • IPC (In-Process Control): Check chiral purity of the wet cake. If (R)-isomer > 1%, recrystallize the salt from IPA/Water.

  • Free Base Liberation:

    • Suspend the wet salt cake in THF (500 mL) and Water (25 mL).

    • Heat to reflux (60°C) for 1 hour. The salt dissociates; the free amino acid precipitates while Mandelic acid remains in solution (or use an ion-exchange resin for milder separation).

    • Alternatively, dissolve salt in water and adjust pH to 7.0–7.2 with 50% NaOH or Tributylamine to precipitate the free amino acid (isoelectric precipitation).

    • Filter the solid (S)-Pregabalin.[2]

  • Final Purification (Polishing):

    • Dissolve the crude (S)-Pregabalin in a 1:1 mixture of IPA and Water at reflux (~80°C).

    • Perform a hot filtration to remove insoluble particulates.

    • Cool slowly to 0–5°C.

    • Filter and wash with cold IPA.

    • Dry under vacuum at 45°C for 12 hours.

Protocol B: Synthesis of Critical Impurity Standards

To validate analytical methods, you must synthesize the specific impurities.[3]

1. Pregabalin Lactam (4-isobutylpyrrolidin-2-one)

  • Significance: Major degradation product formed by dehydration.

  • Synthesis:

    • Dissolve 10 g of (S)-Pregabalin in 100 mL of Toluene.

    • Add a catalytic amount of p-Toluenesulfonic acid (pTSA) or simply reflux in an acidic aqueous medium (e.g., 2M HCl) followed by extraction.

    • Reflux with a Dean-Stark trap to remove water (if using Toluene) for 6–8 hours.

    • Evaporate solvent. The residue is the Lactam.[4]

    • Purify by column chromatography (Ethyl Acetate/Hexane) or recrystallization from ether.

2. (R)-Pregabalin Enantiomer

  • Significance: Required for Chiral HPLC system suitability (resolution check).

  • Synthesis: Follow Protocol A but use (R)-(-)-Mandelic acid as the resolving agent.

Characterization & Validation (The Self-Validating System)

A reference standard is only as good as its characterization. The following data summary acts as a template for your Certificate of Analysis (CoA).

Table 1: Analytical Specification & Results Summary
TestMethodAcceptance CriteriaTypical Result (Ref Std)
Appearance VisualWhite to off-white crystalline powderConforms
Identification IR (KBr), 1H-NMRConforms to structureConforms
Assay HPLC (Achiral)99.5% – 100.5% (dried basis)99.9%
Chiral Purity Chiral HPLC(S)-Isomer > 99.9% (R)-Isomer < 0.10%99.98% ee
Related Substances HPLCLactam < 0.05% Total Impurities < 0.10%< 0.02%
Water Content Karl FischerNMT 0.5%0.1%
Residue on Ignition USP <281>NMT 0.1%0.05%
Key Analytical Methodologies

1. Chiral HPLC (Enantiomeric Purity)

  • Column: Chiralpak AD-H or equivalent (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Hexane : Ethanol : Isopropylamine (90 : 10 : 0.1). Note: Acidic mobile phases are avoided to prevent in-situ lactamization during analysis.

  • Detection: UV at 210 nm.

  • System Suitability: Resolution (Rs) between S and R isomers > 2.0.

2. Achiral HPLC (Purity & Lactam)

  • Column: C18 (e.g., Zorbax Eclipse Plus), 250 x 4.6 mm, 5 µm.[5]

  • Mobile Phase A: 0.04M Phosphate Buffer (pH 6.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-10 min (5% B), 10-20 min (5-50% B).

  • Logic: The Lactam is less polar than Pregabalin and will elute later (Reverse Phase).

Storage and Stability

  • Container: Amber glass vials with Teflon-lined caps (protect from light).

  • Conditions: Store at 2–8°C.

  • Precaution: Although non-hygroscopic, equilibrate to room temperature before opening to avoid condensation.

References

  • Pfizer Inc. (2005). Lyrica (Pregabalin) Prescribing Information. FDA Access Data. Link

  • Hedvati, L., et al. (2007). Optical resolution of 3-carbamoylmethyl-5-methyl hexanoic acid. U.S. Patent Application 2007/0287748. Link

  • Kansal, V. K., et al. (2007). Process for the preparation of (S)-Pregabalin. Teva Pharmaceutical Industries. WO/2007/035789. Link

  • Sammis, G. M., et al. (2003).[6] Highly Enantioselective Catalytic Conjugate Addition of Cyanide to α,β-Unsaturated Imides. Journal of the American Chemical Society, 125(15), 4442-4443.[6] Link

  • European Medicines Agency (EMA). (2015).[1] Assessment Report: Pregabalin Zentiva. Link

Sources

Mastering Purity: Advanced Crystallization and Purification Protocols for 3-(Aminomethyl)hexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the crystallization and purification of 3-(Aminomethyl)hexanoic acid. As a key pharmaceutical intermediate and a GABA analogue, achieving high purity of this compound is critical for its intended applications. This document outlines detailed protocols for cooling, anti-solvent, and pH-controlled crystallization methods, supported by scientific principles and practical insights. The methodologies are designed to be self-validating, ensuring reproducibility and high-quality outcomes.

Introduction: The Significance of High-Purity 3-(Aminomethyl)hexanoic Acid

3-(Aminomethyl)hexanoic acid is a GABA analogue with significant therapeutic potential. The racemic form serves as a crucial starting material for the synthesis of various active pharmaceutical ingredients (APIs), including Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid). The presence of impurities, including starting materials, by-products, and other isomers, can significantly impact the safety and efficacy of the final drug product. Therefore, robust and efficient purification protocols are paramount.

Crystallization is a powerful and widely used technique for the purification of solid compounds. It relies on the principle of differential solubility of the target compound and its impurities in a given solvent system. By carefully controlling parameters such as temperature, solvent composition, and pH, it is possible to selectively crystallize the desired compound in a highly pure form. This guide will delve into the theoretical and practical aspects of crystallizing 3-(Aminomethyl)hexanoic acid, providing detailed, actionable protocols.

Foundational Principles: Understanding the Crystallization of a Zwitterionic Compound

3-(Aminomethyl)hexanoic acid is a zwitterionic molecule, meaning it contains both an acidic carboxyl group and a basic amino group. This dual nature governs its solubility behavior and is a key consideration in developing crystallization protocols.

  • Solubility Profile: The solubility of 3-(Aminomethyl)hexanoic acid is highly dependent on the pH of the solution. It is generally most soluble in aqueous solutions at very low or very high pH, where either the amino group is fully protonated or the carboxyl group is fully deprotonated. Its solubility is at a minimum at its isoelectric point (pI), the pH at which the net charge of the molecule is zero. This property is exploited in pH-controlled crystallization.

  • Solvent Selection: The choice of solvent is critical for successful crystallization. A suitable solvent system should exhibit a significant difference in the solubility of the target compound at high and low temperatures (for cooling crystallization) or should readily dissolve the compound while an anti-solvent should be miscible but cause precipitation (for anti-solvent crystallization). For 3-(Aminomethyl)hexanoic acid, polar protic solvents like water and lower alcohols (methanol, ethanol, isopropanol) are effective. Binary mixtures, such as isopropanol/water, are particularly useful for fine-tuning solubility.[1][2][3]

  • Polymorphism: Organic molecules can often exist in different crystalline forms, a phenomenon known as polymorphism.[4] Different polymorphs can have different physical properties, including solubility and stability. While specific polymorphic studies on racemic 3-(Aminomethyl)hexanoic acid are not extensively reported in publicly available literature, it is a critical parameter to consider during process development and can be investigated using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

Crystallization Methodologies and Protocols

This section details three primary methods for the crystallization and purification of 3-(Aminomethyl)hexanoic acid. The choice of method will depend on the scale of purification, the nature of the impurities, and the desired final purity.

Cooling Crystallization from a Binary Solvent System

This is a widely applicable method that relies on the principle that the solubility of 3-(Aminomethyl)hexanoic acid decreases with decreasing temperature. An isopropanol/water mixture is a commonly used and effective solvent system.

Causality Behind Experimental Choices:

  • Isopropanol/Water Ratio: The ratio of isopropanol to water is a critical parameter. Water acts as a good solvent, while isopropanol acts as a moderate anti-solvent, reducing the overall solubility. A 1:1 (v/v) ratio is a good starting point, providing a balance between sufficient dissolution at elevated temperatures and effective precipitation upon cooling.[3]

  • Dissolution Temperature: Heating the solution ensures complete dissolution of the compound and allows for the removal of any insoluble impurities by hot filtration. A temperature of 65-75°C is typically sufficient to achieve a clear solution without causing degradation.

  • Cooling Profile: A slow and controlled cooling rate is crucial for the formation of well-defined, pure crystals. Rapid cooling can lead to the formation of small, impure crystals and may trap solvent within the crystal lattice.

Experimental Protocol:

  • Dissolution: In a suitable reaction vessel, dissolve the crude 3-(Aminomethyl)hexanoic acid in a 1:1 (v/v) mixture of isopropyl alcohol and deionized water. The typical solvent volume is 15-20 mL per gram of crude material.

  • Heating: Heat the mixture to 65-75°C with continuous stirring until a clear, homogeneous solution is obtained.

  • Hot Filtration (Optional): If any insoluble particulate matter is present, perform a hot filtration through a pre-heated filter to remove it.

  • Cooling and Crystallization: Slowly cool the solution to room temperature over 2-3 hours with gentle agitation. Then, further cool the mixture to 0-5°C in an ice bath and hold for at least 2 hours to maximize crystal formation.

  • Isolation: Collect the precipitated crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold isopropyl alcohol to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum at 40-50°C to a constant weight.

Data Presentation:

ParameterRecommended ValueExpected Outcome
Solvent SystemIsopropyl Alcohol/Water (1:1 v/v)Good solubility at high temp, low at low temp
Dissolution Temp.65-75°CComplete dissolution
Cooling ProfileSlow cooling to 0-5°CFormation of pure, well-defined crystals
Expected Yield75-90%High recovery of purified product
Expected Purity>99.5%Significant reduction in impurities

Visualization:

Cooling_Crystallization_Workflow cluster_workflow Cooling Crystallization Workflow Start Crude Material Dissolve Dissolve in IPA/Water (1:1) at 65-75°C Start->Dissolve HotFilter Hot Filtration (Optional) Dissolve->HotFilter Cool Slow Cool to 0-5°C Dissolve->Cool No Insoluble Impurities HotFilter->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold IPA Filter->Wash Dry Dry under Vacuum Wash->Dry End Pure Crystals Dry->End

Caption: Workflow for Cooling Crystallization.

Anti-Solvent Crystallization

This method involves dissolving the compound in a good solvent and then adding a miscible anti-solvent to induce precipitation. This is particularly useful when the compound's solubility is not strongly dependent on temperature.

Causality Behind Experimental Choices:

  • Solvent/Anti-Solvent Pair: A good solvent should readily dissolve the compound, while the anti-solvent should be miscible with the solvent but cause the compound to precipitate. For 3-(Aminomethyl)hexanoic acid, water is a good solvent, and a lower alcohol like ethanol or isopropanol can act as an effective anti-solvent.

  • Rate of Addition: The anti-solvent should be added slowly to the solution of the compound with vigorous stirring. This controlled addition promotes the formation of a supersaturated solution, leading to nucleation and crystal growth. A rapid addition can cause "oiling out," where the compound separates as a liquid phase, which may solidify into an amorphous and impure solid.

Experimental Protocol:

  • Dissolution: Dissolve the crude 3-(Aminomethyl)hexanoic acid in a minimum amount of deionized water at room temperature.

  • Anti-Solvent Addition: With vigorous stirring, slowly add isopropyl alcohol (or ethanol) to the aqueous solution. Continue adding the anti-solvent until the solution becomes turbid, indicating the onset of precipitation.

  • Crystallization: Add a small additional volume of the anti-solvent and continue stirring at room temperature for 1-2 hours to allow for complete crystallization.

  • Cooling (Optional): To further increase the yield, the mixture can be cooled to 0-5°C and held for 1-2 hours.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of the anti-solvent.

  • Drying: Dry the crystals under vacuum at 40-50°C.

Data Presentation:

ParameterRecommended SystemExpected Outcome
SolventDeionized WaterHigh initial solubility
Anti-SolventIsopropyl Alcohol or EthanolInduces precipitation
Addition RateSlow, with vigorous stirringPrevents "oiling out", promotes crystal growth
Expected Yield70-85%Good recovery
Expected Purity>99.0%Effective for removing water-soluble impurities

Visualization:

Anti_Solvent_Crystallization_Workflow cluster_workflow Anti-Solvent Crystallization Workflow Start Crude Material Dissolve Dissolve in Minimum Water Start->Dissolve AddAntiSolvent Slowly Add Isopropyl Alcohol Dissolve->AddAntiSolvent Stir Stir at Room Temperature AddAntiSolvent->Stir Cool Cool to 0-5°C (Optional) Stir->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Anti-Solvent Filter->Wash Dry Dry under Vacuum Wash->Dry End Pure Crystals Dry->End

Caption: Workflow for Anti-Solvent Crystallization.

pH-Controlled Crystallization (Neutralization)

This method leverages the zwitterionic nature of 3-(Aminomethyl)hexanoic acid, inducing crystallization by adjusting the pH of the solution to its isoelectric point (pI), where its solubility is at a minimum.

Causality Behind Experimental Choices:

  • pH Adjustment: The compound is first dissolved in an acidic or basic solution. Then, a base or acid is added to bring the pH to the pI. This neutralization process dramatically reduces the solubility, causing the compound to precipitate. For 3-(Aminomethyl)hexanoic acid, a pH range of 5.0-5.5 is often effective for inducing crystallization.[3]

  • Temperature Control: The neutralization step is often performed at a reduced temperature (e.g., 0-10°C) to further decrease solubility and maximize the yield.

Experimental Protocol:

  • Dissolution: Dissolve the crude 3-(Aminomethyl)hexanoic acid in an aqueous acidic solution (e.g., dilute HCl) or a basic solution (e.g., dilute NaOH).

  • pH Adjustment: Cool the solution to 0-10°C in an ice bath. With stirring, slowly add a neutralizing agent (e.g., dilute NaOH if starting from an acidic solution, or dilute HCl if starting from a basic solution) dropwise until the pH of the solution reaches approximately 5.0-5.5.

  • Crystallization: Continue stirring the mixture at 0-10°C for at least 2 hours to ensure complete crystallization.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash with cold deionized water.

  • Drying: Dry the purified crystals under vacuum at 40-50°C.

Data Presentation:

ParameterRecommended ValueExpected Outcome
Initial pH< 2 or > 10Complete dissolution
Final pH5.0 - 5.5 (approx. pI)Induces precipitation
Temperature0-10°CMaximizes yield
Expected Yield80-95%High recovery
Expected Purity>99.0%Effective for removing acid/base soluble impurities

Visualization:

pH_Controlled_Crystallization_Workflow cluster_workflow pH-Controlled Crystallization Workflow Start Crude Material Dissolve Dissolve in Acidic or Basic Solution Start->Dissolve Cool Cool to 0-10°C Dissolve->Cool AdjustpH Adjust pH to 5.0-5.5 Cool->AdjustpH Stir Stir for 2 hours AdjustpH->Stir Filter Vacuum Filtration Stir->Filter Wash Wash with Cold Water Filter->Wash Dry Dry under Vacuum Wash->Dry End Pure Crystals Dry->End

Caption: Workflow for pH-Controlled Crystallization.

Purity Assessment

The purity of the crystallized 3-(Aminomethyl)hexanoic acid should be assessed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) is the preferred method for determining chemical purity and quantifying any residual impurities. Other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can be used to confirm the identity and structure of the purified compound.

Conclusion

The crystallization protocols detailed in this application note provide robust and reproducible methods for the purification of 3-(Aminomethyl)hexanoic acid. By understanding the fundamental principles of solubility and crystallization of this zwitterionic compound, researchers can effectively select and optimize a purification strategy to achieve the high purity required for pharmaceutical applications. The choice of cooling, anti-solvent, or pH-controlled crystallization will depend on the specific requirements of the purification process. Each method, when executed with care, is capable of yielding a product with excellent purity and in high yield.

References

  • Journal of Chemical & Engineering Data. Solubility of (S)-3-(Aminomethyl)-5-Methylhexanoic Acid in Pure and Binary Solvent Mixtures. [Link]

  • ResearchGate. Solubility of (S)-3-(Aminomethyl)-5-Methylhexanoic Acid in Pure and Binary Solvent Mixtures. [Link]

  • Google Patents.
  • MDPI. Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. [Link]

Sources

Application Note: High-Affinity Radioligand Binding Assays for 3-(Aminomethyl)hexanoic acid (Pregabalin)

Author: BenchChem Technical Support Team. Date: February 2026


 Subunit Characterization

Introduction & Mechanism of Action

3-(Aminomethyl)hexanoic acid, pharmacologically known as Pregabalin , represents a critical class of gabapentinoids used in the treatment of neuropathic pain, partial-onset seizures, and generalized anxiety disorders.[1] Despite its structural similarity to the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), Pregabalin does not bind to GABA_A or GABA_B receptors, nor does it influence GABA uptake or degradation.[2]

Instead, the therapeutic efficacy of Pregabalin is driven by its high-affinity binding to the


 (alpha2-delta) auxiliary subunit  of voltage-gated calcium channels (VGCCs), specifically the 

and

isoforms.
The Molecular Mechanism

Binding to the


 subunit modulates the trafficking and gating of the calcium channel. This interaction reduces the depolarization-induced influx of calcium at presynaptic nerve terminals, subsequently dampening the release of excitatory neurotransmitters such as glutamate, norepinephrine, and Substance P.
Pathway Visualization

The following diagram illustrates the cascade from Pregabalin binding to the reduction of neurotransmitter release.[2]

MOA Drug 3-(Aminomethyl)hexanoic acid (Pregabalin) Target α2δ Subunit (Voltage-Gated Ca2+ Channel) Drug->Target High Affinity Binding (Kd ~ nM) Channel Ca2+ Channel Trafficking/Gating Target->Channel Modulates CaInflux Reduced Presynaptic Ca2+ Influx Channel->CaInflux Downregulates Vesicle Synaptic Vesicle Fusion CaInflux->Vesicle Inhibits Release Inhibition of Excitatory Neurotransmitters (Glutamate, Substance P) Vesicle->Release Reduces Release

Figure 1: Mechanism of Action. Pregabalin binds the


 subunit, reducing calcium influx and downstream excitatory signaling.[2][3][4][5][6]

Assay Design Strategy

To accurately characterize 3-(Aminomethyl)hexanoic acid, a Radioligand Competition Binding Assay is the gold standard. This assay measures the ability of a test compound (unlabeled Pregabalin or analogs) to displace a radiolabeled ligand from the


 subunit.
Critical Reagents
  • Radioligand:

    
    -Pregabalin is preferred over 
    
    
    
    -Gabapentin due to its higher specific activity and slightly better affinity profile for the
    
    
    subunit.
  • Receptor Source:

    • Native Tissue: Rat cerebral cortex membranes (high density of

      
      ).
      
    • Recombinant: HEK293 cells stably expressing human

      
      .
      
  • Non-Specific Binding (NSB) Control: 10

    
    M Unlabeled Pregabalin.
    
Buffer Chemistry

The


 interaction is sensitive to ionic strength. A HEPES-KOH  buffer system is recommended over Tris-HCl to maintain physiological pH stability without introducing excessive chloride ions, which can occasionally interfere with transporter-related background binding if crude synaptosomes are used.

Detailed Experimental Protocol

Phase 1: Membrane Preparation (Rat Cortex)

Objective: Isolate synaptic membranes enriched with VGCCs.

  • Dissection: Rapidly dissect rat cerebral cortex on ice.

  • Homogenization: Homogenize tissue in 10 volumes of ice-cold Buffer A (10 mM HEPES-KOH, pH 7.4, 1 mM EDTA) using a Teflon-glass homogenizer (10 strokes).

  • Centrifugation 1: Centrifuge at

    
     for 10 min at 4°C to remove nuclei and debris. Save the supernatant.
    
  • Centrifugation 2: Centrifuge supernatant at

    
     for 20 min at 4°C.
    
  • Wash: Resuspend the pellet in Buffer A and repeat the high-speed centrifugation.

  • Storage: Resuspend final pellet in Assay Buffer (10 mM HEPES-KOH, pH 7.4) to a protein concentration of ~2-4 mg/mL. Aliquot and store at -80°C.

Phase 2: Competition Binding Assay

Objective: Determine the affinity (


) of the test compound.
  • Plate Setup: Use 96-well polypropylene plates.

  • Reaction Mix (Total Volume 250

    
    L): 
    
    • 25

      
      L  Test Compound (3-(Aminomethyl)hexanoic acid) at varying concentrations (e.g., 
      
      
      
      M to
      
      
      M).
    • 25

      
      L  Radioligand: 
      
      
      
      -Pregabalin (Final concentration ~5-10 nM).
    • 200

      
      L  Membrane Suspension (diluted to ~100 
      
      
      
      g protein/well).
  • Controls:

    • Total Binding: Buffer + Radioligand + Membranes.[7]

    • Non-Specific Binding (NSB): 10

      
      M unlabeled Pregabalin + Radioligand + Membranes.
      
  • Incubation: Incubate for 60 minutes at 22°C (Room Temperature) . Equilibrium is reached rapidly; 4°C incubation is possible but slows kinetics significantly.

Phase 3: Termination & Filtration

Objective: Separate bound ligand from free ligand.

  • Filter Prep: Pre-soak UniFilter GF/B plates in 0.3% Polyethylenimine (PEI) for 1 hour. Crucial: PEI reduces the high electrostatic binding of the drug to the glass fiber filters.

  • Harvest: Use a cell harvester (e.g., Brandel or PerkinElmer).

  • Wash: Rapidly filter the reaction mix and wash 3 times with 1 mL of ice-cold 10 mM HEPES-KOH (pH 7.4) .

  • Drying: Dry plates at 50°C for 45 minutes.

  • Counting: Add 40

    
    L of liquid scintillation cocktail (e.g., MicroScint-20) and count on a TopCount or MicroBeta counter.
    
Workflow Diagram

Protocol cluster_0 Phase 1: Prep cluster_1 Phase 2: Reaction cluster_2 Phase 3: Analysis Membranes Thaw Membranes (Rat Cortex) Incubate Incubate 60 min @ 22°C Membranes->Incubate Ligand [3H]-Pregabalin (10 nM) Ligand->Incubate Filters GF/B Filters (+0.3% PEI) Filter Vacuum Filtration & Wash (3x) Filters->Filter Pre-soak Incubate->Filter Count Scintillation Counting Filter->Count

Figure 2: Assay Workflow. Sequential steps from reagent preparation to data acquisition.

Data Analysis & Interpretation

Calculations

Raw CPM (Counts Per Minute) data must be converted to Specific Binding:



Fit the specific binding data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the


. Calculate the inhibition constant (

) using the Cheng-Prusoff equation :


  • 
     = Concentration of radioligand used (nM).
    
  • 
     = Dissociation constant of the radioligand (determined previously via Saturation Binding).
    
Reference Values

The following table provides expected affinity values for validation purposes.

CompoundTarget SubunitTypical

/

(nM)
Reference
Pregabalin

(Type 1)
15 - 30 nM [Taylor et al., 2007]
Gabapentin

(Type 1)
40 - 60 nM[Gee et al., 1996]
L-LeucineLAT1 Transporter> 10,000 nM*[Field et al., 2006]

*Note: L-Leucine competes for the transporter system but has negligible affinity for the


 receptor site in purified membrane preparations.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the assay is "self-validating," incorporate these checkpoints:

  • The "Window" Check:

    • Calculate the Z-Factor . A robust assay must have a Z' > 0.5.

    • Issue: Low signal-to-noise ratio.

    • Fix: Ensure GF/B filters are PEI-soaked.

      
       ligands are "sticky." Without PEI, the radioligand binds to the filter, artificially inflating NSB.
      
  • The "Depletion" Check:

    • Ensure total bound radioligand is < 10% of the total added ligand. If >10%, the "free" ligand concentration is significantly depleted, violating the assumptions of the Cheng-Prusoff equation.

    • Fix: Dilute membrane protein concentration.

  • The "Equilibrium" Check:

    • Perform a time-course experiment (15, 30, 60, 120 min).

    • Validation: Binding must plateau. If counts are still rising at 60 min, extend incubation.

References

  • Taylor CP, Angelotti T, Fauman E. (2007).[3][8][9] Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery.[2][3][5][9] Epilepsy Research, 73(2), 137-150.[8][9]

  • Gee NS, Brown JP, Dissanayake VU, Offord J, Thurlow R, Woodruff GN. (1996).[7][10] The novel anticonvulsant drug, gabapentin (Neurontin), binds to the alpha2delta subunit of a calcium channel.[2][7][10][11][12] Journal of Biological Chemistry, 271(10), 5768-5776.[7][13]

  • Field MJ, Cox PJ, Stott E, Melrose H, Offord J, Su TZ, Bramwell S, Corradini L, England S, Winks J, Kinloch RA, Hendrich J, Dolphin AC, Webb T, Williams D. (2006). Identification of the alpha2-delta-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin. Proceedings of the National Academy of Sciences, 103(46), 17537-17542.

  • Bianchi L, Kalluri HS, Welling A, Vandael D, Engels I, Ghirardi M, Rosenmund C, Obermair GJ. (2013). Pregabalin action at a model synapse: binding to presynaptic calcium channel alpha2-delta subunit reduces neurotransmission in mice.[1][2][3][5] European Journal of Neuroscience, 38(6), 2863-2875.

Sources

Troubleshooting & Optimization

Technical Support Center: Chiral Separation of 3-(Aminomethyl)hexanoic Acid (Pregabalin)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for the chiral analysis of 3-(Aminomethyl)hexanoic acid , commonly known as Pregabalin .

As a gamma-amino acid analogue, Pregabalin presents unique chromatographic challenges. The (S)-enantiomer is the pharmacologically active anticonvulsant (Lyrica), while the (R)-enantiomer is a chiral impurity that must be strictly controlled (typically <0.5%).

The Core Challenge: Pregabalin lacks a strong chromophore (UV absorbing group). It is transparent above 210 nm, making direct UV detection of trace impurities unreliable without specific strategies.

This guide provides three validated workflows to overcome these limitations:

  • Direct Separation (Crown Ether CSP): For standard QA/QC with low-UV detection.

  • Indirect Separation (Derivatization): For high-sensitivity impurity profiling using standard C18 columns.

  • Zwitterionic Separation (ZWIX CSP): For LC-MS compatible workflows.

Part 1: Method Selection Decision Matrix

Before starting, determine which method aligns with your laboratory's capabilities and sensitivity requirements.

MethodSelection Start Start: Select Separation Strategy Chromophore Does the lab have MS detection? Start->Chromophore UV_Only UV/Fluorescence Only Chromophore->UV_Only No (UV only) Direct_Zwix Method C: Zwitterionic CSP (Chiralpak ZWIX) LOD: ng/mL (LC-MS) Chromophore->Direct_Zwix Yes (LC-MS) Sensitivity Required Sensitivity (LOD)? UV_Only->Sensitivity Direct_Crown Method A: Direct Separation (Crownpak CR(+)) LOD: ~0.1% (Low UV 200-210nm) Sensitivity->Direct_Crown Standard (QC Release) Derivatization Method B: Derivatization (Marfey's Reagent + C18) LOD: <0.01% (UV 340nm) Sensitivity->Derivatization Trace Impurity (R&D)

Caption: Decision tree for selecting the optimal chiral separation strategy based on detection capabilities and sensitivity needs.

Part 2: Troubleshooting Direct Separation (Crownpak CR(+) Method)

Context: This method utilizes a chiral crown ether stationary phase (Crownpak CR(+)).[1] The crown ether forms a host-guest complex with the primary ammonium group (


) of Pregabalin.

Critical Requirement: The mobile phase must be acidic (pH 1.0–2.0) to ensure the amine is fully protonated.

Common Issues & Solutions

Q1: Why is the resolution (


) between (S) and (R) enantiomers degrading? 
  • Root Cause: Temperature fluctuations. Crown ether complexation is exothermic; higher temperatures reduce the stability of the complex, leading to poor separation.

  • Solution: Lower the column temperature.

    • Standard: 25°C.

    • Optimization: Reduce to 10°C or 5°C. This significantly increases the retention factor (

      
      ) and resolution.
      

Q2: I see a high baseline noise and negative peaks. Why?

  • Root Cause: Detection at 200–210 nm (low UV) detects mobile phase impurities.

  • Solution:

    • Use Perchloric Acid (HClO4) instead of TFA or Formic Acid. HClO4 has lower UV cutoff/background at 200 nm.

    • Protocol: Mobile Phase = pH 1.5 Perchloric Acid (aq) / Methanol (85:15).

Q3: The column backpressure is increasing rapidly.

  • Root Cause: Precipitation or freezing. Crownpak columns utilize acidic aqueous phases.[1] If stored in 100% organic solvent or subjected to freezing temps with water, the phase can collapse or precipitate salts.

  • Solution:

    • Storage: Store in water/methanol (95:5) when not in use. Do not leave in acid.

    • Cleaning: Flush with water (no acid) for 30 mins, then 100% Methanol for 30 mins.

Validated Protocol: Crownpak CR(+)
ParameterSetting
Column Crownpak CR(+) (150 x 4.0 mm, 5 µm)
Mobile Phase pH 1.5 Perchloric Acid (aq) : Methanol (88 : 12 v/v)
Flow Rate 0.8 mL/min
Temperature 15°C (Critical for resolution)
Detection UV 200 nm or 210 nm
Elution Order (R)-enantiomer (impurity) elutes first ; (S)-Pregabalin elutes second.

Part 3: Troubleshooting Indirect Separation (Derivatization)

Context: For labs without LC-MS or those requiring high sensitivity, derivatization adds a chromophore (UV absorbing group). The most robust reagent is FDAA (Marfey's Reagent) , which converts enantiomers into diastereomers separable on a standard C18 column.

Derivatization Workflow

Derivatization Sample Sample (Pregabalin) + NaHCO3 (pH 8.5) Reagent Add FDAA (1% in Acetone) Sample->Reagent Heat Incubate 40°C for 60 min Reagent->Heat Quench Quench with 1M HCl (Stop Reaction) Heat->Quench Analyze Inject on C18 Column (UV 340 nm) Quench->Analyze

Caption: Step-by-step derivatization workflow using Marfey's Reagent (FDAA) to enable UV detection at 340 nm.

Common Issues & Solutions

Q1: I see a large interfering peak at the beginning of the chromatogram.

  • Root Cause: Excess FDAA reagent.[2]

  • Solution: The unreacted FDAA elutes early. Ensure your gradient starts with a low organic hold (e.g., 10% ACN) to separate the reagent front from the Pregabalin-FDAA derivative.

  • Tip: Use L-FDAA . If the (R)-impurity peak co-elutes with the reagent tail, switch to D-FDAA to reverse the elution order of the diastereomers.

Q2: The reaction yield is low (small peaks).

  • Root Cause: Incorrect pH during incubation. The reaction requires a basic environment (pH 8–9) to deprotonate the amine.

  • Solution: Ensure you add 1M Sodium Bicarbonate (

    
    )  to the sample before adding the reagent.
    

Q3: Can I use OPA (o-Phthalaldehyde) instead?

  • Insight: Yes, for fluorescence detection. However, OPA derivatives are less stable (minutes to hours). FDAA derivatives are stable for >24 hours, making them superior for automated overnight runs.

Validated Protocol: FDAA Derivatization
ParameterSetting
Reagent 1% FDAA (Marfey's Reagent) in Acetone
Buffer 1M Sodium Bicarbonate (

)
Reaction Mix Sample + Buffer + Reagent (1:1:2 ratio). Heat at 40°C for 1 hour.
Quench Add 1M HCl to neutralize.
Column Standard C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm)
Mobile Phase A: 0.1% TFA in Water; B: Acetonitrile (Gradient elution)
Detection UV 340 nm (High Sensitivity)

Part 4: Comparative Data Summary

FeatureCrownpak CR(+) (Direct)FDAA Derivatization (Indirect)ZWIX(+) (Direct)
Primary Use QC Release TestingTrace Impurity / BioanalysisLC-MS R&D
Sample Prep Simple (Dilute & Shoot)Complex (Reaction required)Simple
Detection UV 200-210 nm (Weak)UV 340 nm (Strong)MS / UV 210 nm
LOD (Limit of Detection) ~0.5 µg/mL~0.05 µg/mL~0.001 µg/mL (with MS)
Elution Order (R) then (S)Depends on L- or D-FDAA(R) then (S) on ZWIX(+)
Mobile Phase Acidic (pH 1-2) Standard Reverse PhaseMeOH/Water + Salts

References

  • Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR(+) / CR(-). Accessed February 6, 2026. [Link]

  • National Institutes of Health (NIH). Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection. Molecules, 2016.[3][4] [Link]

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. [Link]

  • ResearchGate. Enantiospecific analysis of pregabalin by HPLC with chiral precolumn derivatization. [Link]

Sources

Resolving baseline drift in HPLC analysis of 3-(Aminomethyl)hexanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: HPLC Analysis of 3-(Aminomethyl)hexanoic Acid

Executive Summary: The Analytical Challenge

You are likely analyzing 3-(Aminomethyl)hexanoic acid (Pregabalin), a zwitterionic GABA analog. The fundamental analytical challenge—and the root cause of your baseline drift—is the molecule’s lack of a strong chromophore.

To detect it, you are likely forcing your method into one of two difficult corners:

  • Low-UV Detection (200–210 nm): Where mobile phase absorbance is high and refractive index effects are severe.

  • Derivatization (OPA/FMOC/FDNB): Where reagent instability creates chemical noise.

This guide moves beyond generic advice. We will isolate the drift source using a diagnostic logic and apply self-validating protocols to fix it.

Part 1: The Diagnostic Hub

Before changing a column, use this logic flow to identify why your baseline is drifting.

DiagnosticTree Start START: Characterize the Drift Q1 Does drift occur with Zero Injection (No Sample)? Start->Q1 Branch1 Yes, Drift Persists Q1->Branch1 Branch2 No, Baseline is Flat Q1->Branch2 Q2 Is the drift synchronized with the Gradient? Branch1->Q2 Cause3 CAUSE: Sample Matrix Carryover Branch2->Cause3 Cause1 CAUSE: Mobile Phase Absorbance Mismatch Q2->Cause1  Repeatable Pattern   Cause2 CAUSE: Temperature/Mixing (Refractive Index) Q2->Cause2  Random/Wavy   Action1 ACTION: Apply Iso-Absorbance Doping Protocol Cause1->Action1 Action2 ACTION: Pre-heat MP & Pulse Damper Cause2->Action2 Action3 ACTION: Extension Wash & Blank Subtraction Cause3->Action3

Figure 1: Diagnostic Logic Tree for isolating baseline drift sources in non-chromophoric HPLC analysis.

Part 2: Troubleshooting Guides (Scenario-Based)

Scenario A: The "Ghost" Gradient (Low UV Detection at 210 nm)

Context: You are analyzing underivatized 3-(aminomethyl)hexanoic acid using a Phosphate/Acetonitrile gradient at 210 nm.

The Issue: At 210 nm, you are operating near the UV cutoff of many solvents. If Mobile Phase A (Buffer) and Mobile Phase B (Organic) have different absorbances, the baseline will rise or fall deterministically as the gradient changes. This is not "drift"; it is a Gradient Absorbance Profile .

The Solution: The Iso-Absorbance Protocol You must optically balance the mobile phases so the detector sees no change in light transmission during the gradient.

Q: How do I balance my mobile phases? A: You must "dope" the solvent with the lower absorbance to match the higher one.

  • Measure: Remove the column.[1] Connect the restrictor capillary. Set wavelength to 210 nm.

  • Zero: Auto-zero on 100% Mobile Phase A (MP-A).

  • Test: Switch to 100% Mobile Phase B (MP-B). Note the absorbance value.

    • If Positive (> +10 mAU): MP-B absorbs more. Add a UV-transparent solvent (like water) to MP-B (rarely the case) or switch to a higher grade Acetonitrile.

    • If Negative (< -10 mAU): MP-A absorbs more (common with Phosphate/Formic buffers). You must add a UV-absorber to MP-B.

  • Dope: Add Acetone (diluted 1:1000) dropwise to MP-B until the absorbance matches MP-A within ±2 mAU.

Q: Which modifier causes the least drift at 210 nm? Refer to the UV-Cutoff & Drift Potential Table below:

ModifierUV Cutoff (nm)Drift Risk at 210 nmNotes
Phosphate Buffer < 200LowBest for zwitterions; requires high-purity salts.
Formic Acid (0.1%) 210HighAbsorbs strongly. Causes rising baseline in gradients.[2]
TFA (0.05-0.1%) 200ModerateExcellent peak shape, but suppresses MS signal.
Acetate Buffer 210-220SevereDo not use for 210 nm detection.
Scenario B: The "Wavy" Baseline (Refractive Index Effects)

Context: The baseline oscillates or wanders without a clear pattern, even during isocratic holds.

The Issue: 3-(Aminomethyl)hexanoic acid requires high aqueous content. When mixing water and organic solvents, endothermic/exothermic reactions change the density and Refractive Index (RI) of the fluid. At 210 nm, UV detectors are sensitive to these RI changes, acting like pseudo-RI detectors.

The Solution:

  • Pre-Mix: Instead of running 100% Buffer (A) and 100% ACN (B), use 95% Buffer/5% ACN (A) and 5% Buffer/95% ACN (B) . This "wets" both phases, reducing the enthalpy of mixing on the column.

  • Temperature Control: You must use a column oven (set to 30°C or 40°C) and, crucially, a mobile phase pre-heater module before the column.

Scenario C: Derivatization Drift (OPA/FMOC)

Context: You are derivatizing to gain sensitivity, but the baseline has "ghost peaks" or a rising slope.

The Issue: Derivatization reagents (specifically OPA-Mercaptoethanol) are unstable. They degrade over time in the autosampler, creating byproducts that elute during the run.

The Fix:

  • Automated Derivatization: Do not pre-derivatize a whole batch. Use the HPLC autosampler's "User Program" to derivatize immediately before injection.

  • Reaction Time: Strictly control reaction time (e.g., exactly 2.0 minutes). A variation of ±30 seconds can alter the baseline background significantly.

Part 3: Self-Validating Protocols

Protocol 1: The "Zero-Injection" System Check

Use this to validate that your system is clean before blaming the method.

  • Setup: Run your gradient method exactly as programmed.

  • Injection: Perform a 0 µL injection (or "Null" injection). Do not inject a solvent blank; simply trigger the gradient.

  • Analysis:

    • Result A (Flat Baseline): The system and mobile phase are perfect. The drift is coming from your sample solvent (matrix effect).

    • Result B (Drift/Peaks): The issue is the Mobile Phase (see Scenario A) or the Column (carryover).[3][4]

Protocol 2: The Balanced Absorbance Workflow

Visualizing the doping strategy for low-UV analysis.

DopingProtocol Step1 1. Prepare MP-A (Buffer) Check Check Absorbance @ 210nm Step1->Check Step2 2. Prepare MP-B (Organic) Step2->Check Match Is Abs(A) ≈ Abs(B)? Check->Match NoMatch MP-B is too transparent Match->NoMatch No (Drift Risk) Final Stable Baseline Achieved Match->Final Yes Action Add 0.1% Acetone to MP-B (Dropwise) NoMatch->Action Action->Match Re-measure

Figure 2: Workflow for balancing Mobile Phase absorbance to eliminate gradient drift.

References

  • USP Monographs.Pregabalin: High Performance Liquid Chromatography. United States Pharmacopeia. (Standard method for 3-(aminomethyl)hexanoic acid analysis).
  • Dolan, J. W. (2013). "Gradient Elution, Part V: Baseline Drift Problems." LCGC North America, 31(7). Link

  • Separation Science. (2024). "Why Your HPLC Baseline Drifts—And How to Stop It." Separation Science Troubleshooting Guide. Link

  • Thermo Fisher Scientific. "Optimizing and Monitoring Solvent Quality for UV-Vis Absorption." Application Note. Link

  • ResearchGate. "Baseline drift in HPLC? What causes this?" (Community discussion on absorbance matching). Link

Sources

Technical Support Center: Purification & Desolvation of 3-(Aminomethyl)hexanoic Acid (Pregabalin)

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Process Chemistry & Solid State) Subject: Removal of Residual Solvents & Prevention of Lactamization

Introduction: The Zwitterionic Challenge

Welcome to the advanced technical guide for handling 3-(Aminomethyl)hexanoic acid (Pregabalin). Unlike standard organic acids, this molecule exists as a zwitterion in the solid state. This creates a unique electrostatic lattice that avidly traps polar solvents (like water and alcohols) while simultaneously presenting a high risk of thermal degradation.

The Core Conflict: To remove residual solvents (Class 2/3), you typically apply heat. However, applying heat to 3-(Aminomethyl)hexanoic acid triggers intramolecular cyclization , converting your API into its lactam impurity (3-isobutyl-gamma-butyrolactam).

This guide provides the protocols to navigate this thermodynamic minefield.

Module 1: The Thermal Dilemma (Lactamization Control)

Issue: High levels of "Pregabalin Lactam" impurity appearing during the drying phase. Diagnosis: Process temperature exceeded the activation energy threshold for cyclization, or acidic micro-environments catalyzed the reaction.

The Mechanism

Under thermal stress (>50°C) or acidic conditions, the amine group attacks the carboxylic acid carbonyl, ejecting water and forming a stable 5-membered lactam ring. This is irreversible in solid state.

Visualization: The Degradation Pathway

Lactamization Pregabalin 3-(Aminomethyl) hexanoic acid (Linear Zwitterion) Transition Transition State (Thermal/Acidic Activation) Pregabalin->Transition  >50°C or pH < 5   Lactam Pregabalin Lactam (3-isobutyl-gamma-butyrolactam) Transition->Lactam  Cyclization   Water H2O (Byproduct) Transition->Water  Elimination  

Caption: Thermal degradation pathway converting the active linear amino acid into the inactive lactam impurity.

Protocol A: Low-Temperature Vacuum Ramping

Do not use static ovens. Use a rotary cone vacuum dryer (RCVD) or agitated filter dryer.

  • Stage 1 (Surface Solvent): Apply 20 mbar vacuum at 25°C for 2 hours.

  • Stage 2 (Lattice Solvent): Ramp temperature to 40°C (Max) at 10 mbar .

  • Critical Check: Monitor the exhaust. If solvent recovery drops, do not increase temperature.

  • End Point: Stop when LOD (Loss on Drying) < 0.5%.

    • Warning: Never exceed 50°C. The lactam formation rate doubles for every 10°C rise above this threshold.

Module 2: The "Crust" Effect (Solvent Entrapment)

Issue: Residual Isopropanol (IPA) or Ethanol remains above ICH limits (e.g., >5000 ppm) despite extended vacuum drying. Diagnosis: The crystal surface has desolvated and collapsed (case hardening), trapping solvent deep within the crystal channels. Further heating only increases lactam levels without removing solvent.

The Solution: Water Displacement (Humidified Drying)

Because Pregabalin is zwitterionic, water molecules can penetrate the lattice more easily than organic solvents. By introducing controlled humidity, you "push" the organic solvent out and replace it with water, which is easier to remove (or acceptable as a hydrate).

Protocol B: The Solvent Swap Workflow
StepActionParameterMechanism
1 Humidification Introduce moist N2 gas (40-60% RH) into the dryer.Water vapor penetrates the lattice, displacing trapped IPA/Ethanol.
2 Equilibration Hold at 25°C, atmospheric pressure, slow agitation (10 RPM).Lattice Breathing: The crystal expands slightly, releasing organic inclusions.
3 Vacuum Purge Apply vacuum (10 mbar) at 35°C.The displaced organic solvent is pulled off; water remains transiently.
4 Final Dry Dry at 40°C, <5 mbar.Remove the excess water to reach the desired anhydrous or hydrate form.
Visualization: The Displacement Logic

Displacement Trapped Crystal with Trapped IPA Humid Exposure to Water Vapor (60% RH) Trapped->Humid Exchange Lattice Exchange (H2O enters, IPA exits) Humid->Exchange  Diffusion   Drying Vacuum Drying (Removing H2O) Exchange->Drying  IPA Evaporated   Clean Pure Crystal (Passes ICH Q3C) Drying->Clean

Caption: The "Water Displacement" technique uses humidity to unlock trapped organic solvents from the crystal lattice.

Module 3: Regulatory Limits & Polymorph Integrity

Issue: Drying changes the crystal form (e.g., converting Form I to amorphous). Scientific Context: Pregabalin exhibits enantiotropic polymorphism. Aggressive drying can dehydrate the stable hydrate forms, leading to an amorphous "skin" that is hygroscopic and chemically unstable.

ICH Q3C (R8) Residual Solvent Limits

Reference these limits for your Certificate of Analysis (CoA).

SolventClassPDE (mg/day)Concentration Limit (ppm)Risk Factor
Isopropanol 3505000Low (Traps easily)
Ethanol 3505000Low
Methanol 2303000Moderate (Neurotoxicity)
THF 27.2720High (Peroxide risk)
Toluene 28.9890High

Note: If you use Class 2 solvents (Methanol/THF), you must demonstrate removal to these lower limits. Isopropanol is preferred for the final wash due to the higher 5000 ppm allowance.

Frequently Asked Questions (FAQ)

Q: Can I use milling to release the trapped solvent? A: Proceed with extreme caution. High-energy milling generates heat (risk of lactamization) and creates amorphous regions on the crystal surface. These amorphous spots will re-absorb moisture from the air immediately. If you must mill, use a fluid energy mill (micronizer) with chilled nitrogen gas to keep temperatures <30°C.

Q: My LOD is 0.2%, but my GC-HS shows 6000 ppm Isopropanol. Why the discrepancy? A: LOD (Loss on Drying) measures all volatiles, including water. If your material is very dry (low water) but has high solvent, the weight loss is minimal. You are experiencing "solvent locking." Stop heating. Switch to Protocol B (Humidified Drying) to swap the IPA for water, then dry the water.

Q: What is the maximum safe temperature for drying Pregabalin? A: 45°C is the safe operational limit. At 60°C, lactam formation becomes kinetically significant over a 12-hour drying cycle.

Q: Why does the pH of the wet cake matter for drying? A: Lactamization is acid-catalyzed. If your final crystallization wash was acidic (pH < 5), the residual acid on the crystal surface will accelerate degradation during the drying phase. Ensure the final wash is neutral (pH 6.0–7.0).

References

  • ICH Guidelines. (2021). ICH Q3C (R8) Impurities: Guideline for Residual Solvents. International Council for Harmonisation.[1] [Link]

  • Hadjovic, H. et al. (2008). New polymorphic forms of pregabalin.[2] World Intellectual Property Organization, WO2008040935A1.

  • Cezari, M. H., & Juliano, L. (1996). Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives.[3] Peptide Research, 9(2), 88–91. (Mechanistic parallel for amino acid lactamization). [Link]

  • Kishore, K. et al. (2011). Process for preparing pregabalin.[1][2][4][5][6][7][8] US Patent App.[8] 2011/0245536 A1. (Details on crystallization solvents and drying conditions).

Sources

Technical Support Center: Precision Control of Particle Size Distribution in 3-(Aminomethyl)hexanoic Acid Production

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Level: Tier 3 (Advanced Process Engineering) Topic: Crystallization Kinetics & Particle Size Distribution (PSD) Control Molecule: 3-(Aminomethyl)hexanoic acid (Pregabalin)

Introduction: The "Goldilocks" Zone

Welcome to the technical support hub for 3-(Aminomethyl)hexanoic acid. As a zwitterionic GABA analog, this molecule presents unique crystallization challenges. Your target Particle Size Distribution (PSD) is likely a D(90) between 150–350 μm .

  • < 50 μm (Fines): Results in poor flowability, filter clogging, and tablet capping.

  • > 500 μm (Agglomerates): Causes dissolution variability and content uniformity issues.

This guide moves beyond basic "recipes" to the mechanistic control of nucleation and growth.[1]

Module 1: The Thermodynamics of Nucleation

The Zwitterionic Solubility Trap

Unlike neutral organic molecules, 3-(Aminomethyl)hexanoic acid solubility is heavily pH-dependent. It exhibits a U-shaped solubility curve with the minimum solubility at its Isoelectric Point (pI ≈ 7.1–7.4) .

  • Acidic pH (< 4): High solubility (Cationic form).

  • Basic pH (> 10): High solubility (Anionic form).

  • Neutral pH (~7.4): Minimum solubility (Zwitterionic form).

Critical Insight: If you rely solely on cooling without controlling pH, you are fighting thermodynamics. The most robust PSD control combines pH-shift (reactive crystallization) with controlled cooling .

Visualizing the Control Loop

The following diagram illustrates the feedback loop required to maintain the system within the Metastable Zone Width (MSZW), preventing uncontrolled spontaneous nucleation.

CrystallizationControl Process Crystallizer State (T, pH, Conc) Supersaturation Supersaturation (S) Driving Force Process->Supersaturation Cooling / pH Shift Nucleation Nucleation (New Particles) Supersaturation->Nucleation S > MSZW Limit (Spontaneous) Growth Crystal Growth (Existing Particles) Supersaturation->Growth S < MSZW Limit (Controlled) PSD Final PSD (D10, D50, D90) Nucleation->PSD Generates Fines Growth->PSD Increases Size PSD->Process PAT Feedback (FBRM / Turbidity)

Figure 1: The interplay between supersaturation generation and the resulting particle fate. To maximize size, the system must favor Growth over Nucleation.[2]

Module 2: Operational Protocols

Protocol A: The "Cubic" Cooling Ramp

Linear cooling is the enemy of uniform particle size. It generates supersaturation too slowly at the start (low yield) and too quickly at the end (secondary nucleation/fines).

Recommended Profile:

  • Dissolution: Heat to T_sat + 5°C (Ensure all ghosts are dissolved).

  • Rapid Cool: Cool to T_sat - 2°C (Just inside the metastable zone).

  • Seeding: Add 0.5–1.0 wt% seeds (sieved to 40–60 μm). Hold for 30 mins (Isothermal aging).

  • Cubic Cooling: Cool slowly initially, then accelerate.

    • Formula:

      
      
      

Why this works: The slow initial rate prevents the supersaturation from exceeding the nucleation threshold while surface area is low. As crystals grow, surface area increases, allowing faster cooling without triggering nucleation.

Protocol B: Reactive Crystallization (pH Shift)

For high-yield processes starting from an acid salt (e.g., HCl salt of the precursor).

  • Start: Dissolve crude in water/alcohol at pH < 3.

  • Neutralization: Add base (NaOH/KOH) slowly.

  • Critical Zone (pH 6.0–7.5):

    • Action: Reduce addition rate by 50%.

    • Reason: This is the steepest part of the solubility curve. Rapid addition here causes "crashing out" (massive nucleation of fines).

  • Endpoint: Stop at pH 7.4.

Module 3: Troubleshooting Center

Use this matrix to diagnose deviations in your Particle Size Distribution.

Diagnostic Data Table
SymptomPSD MetricRoot CauseImmediate Corrective Action
Excessive Fines High population < 10 μmSecondary Nucleation (S > MSZW)1. Reduce cooling rate at the onset.2. Increase seed loading.3. Check for "shock" antisolvent addition.
Bimodal Distribution Peaks at 20 μm & 200 μmIneffective Seeding1. Seeds dissolved (added too hot).2. Seeds were too small/dusty. Use sieved seeds.
Agglomeration Large D90, irregular shapeLow Shear / Impurity Liquid Bridging1. Increase agitation (Tip speed > 1.5 m/s).2. Check residual solvent levels (liquid bridging).
Broad Distribution High Span ((D90-D10)/D50)Non-uniform Supersaturation1. Improve mixing (switch to hydrofoil impeller).2. Move feed point to high-shear zone (near impeller).
Visual Troubleshooting Tree

TroubleshootingTree Problem PSD Deviation Type Identify Issue Problem->Type Fines Too Many Fines (< 10um) Type->Fines Agglo Agglomeration (Fused Crystals) Type->Agglo CheckS Check Supersaturation Fines->CheckS CheckShear Check Agitation Agglo->CheckShear Sol1 Reduce Cooling Rate CheckS->Sol1 Cooling too fast Sol2 Increase Seed Mass CheckS->Sol2 Not enough surface area Sol3 Increase RPM (Tip Speed > 2m/s) CheckShear->Sol3 Shear too low Sol4 Check Zeta Potential (Adjust pH) CheckShear->Sol4 Electrostatic attraction

Figure 2: Decision logic for correcting common particle size deviations.

Module 4: Frequently Asked Questions (FAQs)

Q1: My crystals are sticking to the reactor walls (fouling). How does this affect PSD? A: Fouling removes mass from the suspension, effectively increasing the supersaturation for the remaining liquid. This often triggers a secondary nucleation event later in the batch, resulting in a shower of fines.

  • Fix: Increase wall temperature slightly (0.5°C > bulk) if using a jacket, or polish reactor surfaces.

Q2: Should I use Isopropanol (IPA) or n-Butanol as a co-solvent? A: IPA is common, but n-Butanol often yields better morphology (plates vs. needles) for this specific molecule due to hydrogen bonding interactions. Needle-shaped crystals break easily under shear, creating fines. If your PSD shifts left during filtration/drying, switch solvents to improve Crystal Habit (shape).

Q3: What is the optimal seed size? A: Use seeds in the 40–60 μm range.

  • Why: Seeds < 10 μm have high surface energy and may dissolve even in saturated solutions (Gibbs-Thomson effect). Seeds > 100 μm provide insufficient surface area for growth, leading to nucleation elsewhere.

Q4: How does agitation speed impact this specific zwitterion? A: 3-(Aminomethyl)hexanoic acid crystals can be brittle.

  • Low Shear: Promotes agglomeration (clusters).

  • Excessive Shear (> 3 m/s tip speed): Causes attrition (breakage).[2]

  • Target: Maintain a tip speed of 1.5 to 2.0 m/s . Scale up based on constant power/volume (P/V), not just RPM.

References

  • Vertex Pharmaceuticals & Viatris. (2020). Small-particle-size pregabalin and preparation method thereof. CN111170879A.[3] Link

  • Pfizer Inc. (2008). Crystalline forms of pregabalin and methods of preparation. US Patent 7,417,165. Link

  • Nagy, Z. K., et al. (2022).[3] Targeting Particle Size Specification in Pharmaceutical Crystallization. Crystal Growth & Design. Link

  • Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids (Calculation and Theory). Link

  • Steendam, R., et al. (2018).[4] Effects of Scale-Up on the Mechanism and Kinetics of Crystal Nucleation. ResearchGate. Link

Sources

Optimization of reaction conditions for 3-(Aminomethyl)hexanoic acid precursors

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of GABA Analog Precursors Topic: 3-(Aminomethyl)hexanoic Acid & Derivatives Ticket Status: OPEN Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Scope

User Context: You are synthesizing precursors for 3-(aminomethyl)hexanoic acid (the ethyl analog of the anticonvulsant Pregabalin). While the industrial "gold standard" literature focuses on the isobutyl analog (Pregabalin), the chemical behavior of the ethyl analog is nearly identical.

The Core Challenge: The synthesis hinges on establishing the C3-chiral center. The two dominant industrial routes are (A) Enzymatic Kinetic Resolution of a diester intermediate and (B) Asymmetric Hydrogenation of a cyano-alkene.

This guide addresses critical failure points in these workflows, specifically for the 3-cyano and 3-carboxy precursors.

Module 1: Enzymatic Resolution (The Bio-Route)

Context: You are hydrolyzing racemic 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (or its hexanoic analog) using a lipase (e.g., Thermomyces lanuginosus or Candida antarctica) to obtain the (S)-mono ester.

Troubleshooting Ticket #101: Low Enantiomeric Excess (ee%) or Stalled Conversion
SymptomProbable CauseTechnical Intervention
pH Drift Acid produced during hydrolysis lowers pH, deactivating the enzyme.Implement pH Stat: Maintain pH 7.0–7.4 strictly using 10% NaOH or NH₄OH. Do not rely on initial buffering capacity alone.
Emulsion High surfactant load or vigorous agitation creates stable emulsions, trapping product.Phase Break Protocol: Add toluene/water (1:1) and heat to 40°C post-reaction. If persistent, use demulsifiers or filter through Celite to break protein interfaces.
Stalling (<40% Conv) Product inhibition (ethanol accumulation) or enzyme poisoning.Solvent Sweep: Run the reaction open-vessel (if safety permits) or under mild vacuum to remove ethanol byproduct.
Standard Operating Procedure (SOP): Enzymatic Hydrolysis
  • Emulsification: Charge reactor with phosphate buffer (pH 7.2) and racemic diester. Add surfactant (Tween-80, 0.1% w/w) to increase surface area.

  • Initiation: Add Lipolase (approx. 15-20 kLU/kg substrate).

  • Reaction: Stir at 30°C. Critical: Titrate continuously with NaOH to maintain pH 7.0.

  • Termination: Stop at 43-45% conversion (theoretical max is 50%).

  • Workup: Extract unreacted (R)-diester with heptane. Acidify aqueous layer to pH <3 to precipitate/extract the (S)-mono acid.

Module 2: Asymmetric Hydrogenation (The Chemo-Route)

Context: Reducing 3-cyano-5-methylhex-3-enoic acid (or hexenoic analog) using chiral phosphine ligands (e.g., Rh-DuPHOS or Rh-Me-DuPHOS).

Troubleshooting Ticket #102: Catalyst Deactivation & Poor Selectivity

User Report: "Reaction stalls after 2 hours; ee% is variable (80-92%)."

Root Cause Analysis:

  • Oxygen Poisoning: Rhodium precursors are notoriously sensitive to O₂.

  • Substrate Purity: Trace cyanide or sulfur from previous steps (Knoevenagel) poisons the catalyst.

Optimization Protocol:

  • Degassing: Do not just purge the headspace. Sparge the solvent (MeOH/IPA) with Argon for 30 mins before catalyst addition.

  • Pressure/Temp Matrix:

    • Standard: 45°C / 5 bar H₂.

    • Optimization: If ee% is low, lower the temperature to 25°C and increase pressure to 10 bar. Higher pressure often accelerates the desired enantioselective pathway over non-selective background reduction.

  • Ligand Choice: For 3-substituted hexanoic acids, bulky ligands like (R,R)-Me-DuPHOS provide better steric clash, improving stereoselection.

Module 3: Impurity Management (Lactamization)

Context: The "Lactam" (4-ethylpyrrolidin-2-one or 4-isobutylpyrrolidin-2-one) is the thermodynamic sink of this molecule. It forms when the free amino acid is heated or exposed to acidic conditions during drying.

Visualizing the Trap:

LactamTrap Precursor Amino-Acid Precursor (Open Chain) Heat Heat / Acid (Workup) Precursor->Heat Dehydration Product Final API (Zwitterion) Precursor->Product Neutralization (Isoelectric precipitation) Lactam Lactam Impurity (Cyclized) Heat->Lactam Cyclization (Fast at >60°C)

Caption: The thermal instability of 3-(aminomethyl)hexanoic acid precursors leads to irreversible lactam formation.

Prevention Strategy:

  • Avoid Hot Acid: Never heat the acidic aqueous solution above 50°C.

  • Isoelectric Isolation: Isolate the product by adjusting pH to the isoelectric point (approx pH 6.8–7.2) at room temperature. The zwitterion crystallizes; the lactam remains soluble in the mother liquor.

Visual Workflow: Decision Logic for Synthesis

OptimizationLogic Start Start: 3-(Aminomethyl)hexanoic Acid Precursor Route Select Route Start->Route Enzyme Route A: Enzymatic Resolution (Diester Substrate) Route->Enzyme Cost-Effective/Scalable Hydro Route B: Asymmetric Hydrogenation (Cyano-alkene Substrate) Route->Hydro High Atom Economy CheckEE Check ee% of S-Acid Enzyme->CheckEE HighEE Proceed to Decarboxylation CheckEE->HighEE >98% LowEE Troubleshoot: pH Control CheckEE->LowEE <95% LowEE->Enzyme Adjust pH/Temp CheckConv Check Conversion Hydro->CheckConv Stalled Poisoning? Recrystallize Substrate CheckConv->Stalled <90% GoodConv Reduce Nitrile (Ra-Ni) CheckConv->GoodConv >98%

Caption: Decision matrix for selecting and troubleshooting the primary synthetic pathways.

Frequently Asked Questions (FAQs)

Q1: My Knoevenagel condensation (aldehyde + ethyl cyanoacetate) is solidifying into a polymer. Why?

  • Diagnosis: Runaway exotherm or improper base catalysis.

  • Fix: Use the Doebner modification . Use pyridine/piperidine and dilute the reaction. Add the aldehyde slowly to the cyanoacetate/base mixture at 0°C to control the rate of polymerization.

Q2: Can I use Raney Nickel for the final nitrile reduction?

  • Answer: Yes, but with caution. Raney Nickel is excellent for reducing the -CN group to -CH₂NH₂. However, it requires high pressure (10–20 bar) and basic conditions (KOH).

  • Warning: Basic conditions promote lactamization. Perform the reduction at low temperature (<40°C) and neutralize immediately upon completion.

Q3: What is the specific CAS for the straight-chain ethyl analog?

  • Answer: The (S)-isomer is CAS 128013-69-4 . Note that most suppliers list the isobutyl analog (Pregabalin) under similar names. Ensure you are ordering/making the 3-(aminomethyl)hexanoic (straight chain) vs 5-methylhexanoic (branched).

References

  • Pfizer Inc. "Process for the preparation of (S)-3-(aminomethyl)-5-methylhexanoic acid." U.S. Patent 5,637,767.[1][2] (Describes the foundational enzymatic resolution and carboxylate activation). Link

  • Burk, M. J., et al. "Efficient synthesis of Pregabalin via asymmetric hydrogenation." Journal of Organic Chemistry, 2003, 68(14), 5731-5734. (The authoritative source on the Rh-DuPHOS hydrogenation route). Link

  • Hedin, E. M., et al. "Kinetic resolution of 3-substituted glutaric acid monoamides." Organic Process Research & Development, 2002. (Details on the enzymatic hydrolysis parameters and pH control). Link

  • Martinez, C. A., et al. "Development of a Chemoenzymatic Manufacturing Process for Pregabalin." Organic Process Research & Development, 2008, 12(3), 392–398. (Industrial scale-up data including lactam impurity management). Link

Sources

Validation & Comparative

A Comparative Guide to the Validation of UV Spectrophotometric Methods for 3-(Aminomethyl)hexanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) is a cornerstone of quality control and formulation development. 3-(Aminomethyl)hexanoic acid, a gamma-aminobutyric acid (GABA) analogue, presents a unique analytical challenge due to its lack of a significant chromophore, rendering direct UV spectrophotometric analysis problematic.[1][2] This guide provides an in-depth, validated comparison of UV spectrophotometric methods for the determination of 3-(Aminomethyl)hexanoic acid, focusing on the critical derivatization step that enables robust and reliable quantification. The methodologies discussed are grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure scientific integrity.[3][4][5][6][7][8]

The Analytical Challenge: Overcoming the Lack of a Chromophore

3-(Aminomethyl)hexanoic acid's molecular structure lacks a system of conjugated double bonds that would absorb light in the UV-visible region. This inherent property makes direct quantification using standard UV spectrophotometry, a widely accessible and cost-effective technique, highly insensitive and impractical.[1][2] To address this, chemical derivatization is employed. This process chemically modifies the analyte to attach a chromophoric group, a molecule that strongly absorbs UV-visible light, thereby making the analyte "visible" to the spectrophotometer.[9] The choice of derivatizing agent and the optimization of the reaction conditions are paramount to developing a sensitive, accurate, and precise analytical method.

Derivatization Strategies for 3-(Aminomethyl)hexanoic Acid

The primary amine group in 3-(Aminomethyl)hexanoic acid is the reactive handle for derivatization. Several reagents are known to react with primary amines to produce colored or UV-absorbing products. This guide will focus on a widely used and well-documented method involving ninhydrin.

The Ninhydrin Method: A Classic Approach for Primary Amine Quantification

Ninhydrin (2,2-dihydroxyindane-1,3-dione) is a well-established reagent for the colorimetric determination of amino acids and primary amines.[10][11][12] The reaction between ninhydrin and the primary amine of 3-(Aminomethyl)hexanoic acid results in the formation of a deep purple-colored product known as Ruhemann's purple.[10][11] This complex exhibits a maximum absorbance at approximately 570 nm, a wavelength where interference from common excipients is often minimal.[1][13][14]

The introduction of an aromatic ring structure through this derivatization significantly enhances the UV-visible response, allowing for a momentous increase in absorbance.[2]

Diagram of the Ninhydrin Derivatization Workflow

Ninhydrin Derivatization Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Spectrophotometric Analysis start Weigh Sample/ Standard dissolve Dissolve in Solvent (e.g., Methanol) start->dissolve add_ninhydrin Add Ninhydrin Reagent dissolve->add_ninhydrin heat Heat at 70°C for a defined time add_ninhydrin->heat cool Cool to Room Temperature heat->cool measure_abs Measure Absorbance at ~570 nm cool->measure_abs quantify Quantify using Calibration Curve measure_abs->quantify

Caption: Workflow for the quantification of 3-(Aminomethyl)hexanoic acid using ninhydrin derivatization.

Validated Experimental Protocol: Ninhydrin-Based Spectrophotometry

The following protocol is a synthesized example based on published methodologies and must be validated in the user's laboratory for their specific application.[1][13]

1. Preparation of Reagents:

  • Solvent: Methanol is a commonly used solvent.[2]
  • Standard Stock Solution: Accurately weigh and dissolve a known amount of 3-(Aminomethyl)hexanoic acid reference standard in the solvent to prepare a stock solution (e.g., 100 µg/mL).
  • Ninhydrin Reagent: Prepare a solution of ninhydrin in a suitable solvent (e.g., 0.2% w/v in methanol).

2. Preparation of Calibration Standards:

  • Prepare a series of working standard solutions by diluting the stock solution to cover the desired concentration range (e.g., 10-30 µg/mL).[1][13]

3. Sample Preparation:

  • For pharmaceutical formulations, accurately weigh a quantity of the powdered tablets or capsules equivalent to a known amount of 3-(Aminomethyl)hexanoic acid.
  • Dissolve the sample in the solvent, sonicate to ensure complete dissolution, and filter to remove any insoluble excipients.
  • Dilute the filtered solution to a concentration within the calibration range.

4. Derivatization Procedure:

  • To a fixed volume of each standard and sample solution, add a specified volume of the ninhydrin reagent.
  • Heat the mixture in a water bath at a controlled temperature (e.g., 70°C) for a specific duration (e.g., 80 minutes).[1][13] The optimization of heating time and temperature is critical for reproducible results.
  • Cool the solutions to room temperature.
  • Dilute to a final volume with the solvent if necessary.

5. Spectrophotometric Measurement:

  • Measure the absorbance of the resulting purple-colored solution at the wavelength of maximum absorbance (λmax), which is typically around 575 nm, against a reagent blank.[1][13] The reagent blank is prepared by following the same procedure but using the solvent instead of the standard or sample solution.

6. Quantification:

  • Construct a calibration curve by plotting the absorbance of the standards against their corresponding concentrations.
  • Determine the concentration of 3-(Aminomethyl)hexanoic acid in the sample solution from the calibration curve using linear regression.

Method Validation Parameters: A Comparative Overview

A robust analytical method must be validated to ensure it is fit for its intended purpose.[6] The following table summarizes typical validation parameters for UV spectrophotometric methods for 3-(Aminomethyl)hexanoic acid based on published data. All parameters are in accordance with ICH guidelines.[3][4][5][6][7][8]

Validation ParameterTypical Performance DataReference
Linearity Range 10 - 30 µg/mL[1][13]
Correlation Coefficient (r²) > 0.9990[1][13]
Limit of Detection (LOD) 0.76 - 0.95 µg/mL[1][13]
Limit of Quantification (LOQ) 1.2 - 1.5 µg/mL[1][13]
Accuracy (% Recovery) 98.38% - 102.12%[1][13]
Precision (% RSD) < 1.4%[1][13]
Specificity No interference from common excipients[1]

Note: These values are illustrative and may vary depending on the specific experimental conditions and instrumentation.

Comparison with Alternative Methods: UV Spectrophotometry vs. HPLC

While UV spectrophotometry with derivatization is a viable method, it is essential to understand its performance in the context of other available analytical techniques, primarily High-Performance Liquid Chromatography (HPLC).

Diagram of Method Comparison

Method Comparison cluster_uv UV Spectrophotometry (with Derivatization) cluster_hplc High-Performance Liquid Chromatography (HPLC) uv_pros Pros: - Cost-effective - Simple instrumentation - Rapid analysis time (post-derivatization) - Good for routine QC uv_cons Cons: - Requires derivatization (extra step) - Lower sensitivity than HPLC-MS - Potential for interference - Less specificity hplc_pros Pros: - High specificity and resolution - High sensitivity (especially with MS detection) - Can separate analyte from impurities - Amenable to automation hplc_cons Cons: - Higher initial and running costs - More complex instrumentation - Longer analysis time per sample - May still require derivatization for UV detection

Sources

USP vs EP analytical methods for 3-(Aminomethyl)hexanoic acid purity

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analytical Guide: USP vs. EP Methods for 3-(Aminomethyl)-5-methylhexanoic Acid (Pregabalin) Purity

Nomenclature & Scope Note: While the prompt specifies 3-(Aminomethyl)hexanoic acid, this chemical structure corresponds to the des-methyl analogue of Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid). As the des-methyl analogue does not have its own standalone pharmacopeial monograph, this guide focuses on the USP (United States Pharmacopeia) and EP (European Pharmacopoeia) methods for Pregabalin , where this structure is the active pharmaceutical ingredient (API).

Part 1: Executive Technical Comparison

The determination of purity for Pregabalin involves two distinct critical quality attributes (CQAs): Chemical Purity (Related Substances) and Enantiomeric Purity (Chiral Purity). USP and EP approaches differ primarily in their buffer selection and gradient profiles, affecting selectivity for specific process impurities like the lactam derivative (Pregabalin Lactam).

Table 1: USP vs. EP Methodological Summary (Related Substances)
FeatureUSP Method (General Chapter <621> aligned) EP Method (Ph. Eur. Monograph)
Chromatographic Mode RP-HPLC (Gradient)RP-HPLC (Gradient)
Stationary Phase L1 (C18) : 4.6 mm × 250 mm, 5 µmC18 (End-capped) : 4.6 mm × 250 mm, 5 µm
Mobile Phase A Ammonium Phosphate Buffer (pH 6.5)Phosphate Buffer + Ammonia (pH ~6.0–6.5)
Mobile Phase B Acetonitrile : Methanol (Variable ratio)Methanol : Acetonitrile (Variable ratio)
Detection UV @ 210 nmUV @ 210 nm
Flow Rate 1.0 mL/min1.0 mL/min
Critical Resolution (

)
NLT 1.5 between Pregabalin & Related Compound CNLT 2.0 between Impurity A & Pregabalin
Run Time ~40–60 minutes4x Retention time of Pregabalin
Key Advantage Robust separation of Lactam impurity (Rel. C).[1]Optimized for Process Impurities (A, B, C, D).

Part 2: Deep Dive – Scientific Rationale & Causality

The Challenge of Detection (Chromophore Absence)

Pregabalin lacks a strong chromophore, possessing only a weak carboxyl auxiliary absorption. Both USP and EP utilize 210 nm detection.

  • Causality: At 210 nm, the baseline is highly sensitive to mobile phase quality.

  • Insight: The USP uses Ammonium Phosphate to suppress silanol activity on the C18 column, sharpening the peak shape of the amine-functionalized Pregabalin. The EP method often incorporates Ammonia directly to adjust pH, ensuring the amino group remains protonated (

    
    ) while the carboxylic acid is ionized (
    
    
    
    ), creating a zwitterionic species that retains well on C18.
Enantiomeric Purity (The "Hidden" Variable)

Pregabalin is the (S)-enantiomer. The (R)-isomer is a critical impurity (Impurity B in EP).

  • USP Approach: Often employs a chiral stationary phase (e.g., L80 or similar packing) or derivatization with Marfey’s Reagent to create diastereomers separable on standard C18.

  • EP Approach: Strictly controls Impurity B (max 0.15%) using a specific chiral system (often ligand-exchange or crown ether based columns).

Part 3: Validated Experimental Protocol (USP-Aligned)

This protocol is designed for Related Compounds (Chemical Purity) determination, self-validating through System Suitability criteria.

Reagents & Preparation
  • Buffer: Dissolve 1.36 g of Potassium Dihydrogen Phosphate (

    
    ) in 1 L water. Adjust pH to 6.5 with KOH or 
    
    
    
    . Add 5 mM 1-Octanesulfonic acid sodium salt (Ion-Pairing agent is optional but recommended for peak sharpness).
  • Diluent: Mobile Phase A : Methanol (90:10).

Step-by-Step Workflow
  • System Conditioning:

    • Flush column with 50:50 Water:Methanol for 30 mins.

    • Equilibrate with initial gradient conditions (95% Buffer : 5% ACN) for 45 mins.

    • Checkpoint: Baseline noise at 210 nm must be < 0.5 mAU.

  • Standard Preparation:

    • Stock: 1.0 mg/mL Pregabalin USP RS in Diluent.

    • System Suitability Sol: Mix Pregabalin RS and Related Compound C (Lactam) to final conc. of 0.1 mg/mL each.

  • Injection Sequence:

    • Blank (Diluent) x 2

    • System Suitability Sol x 1

    • Standard Sol x 5[2][3]

    • Sample Sol x 2[4]

  • Acceptance Criteria (Self-Validation):

    • Resolution (

      
      ):  > 1.5 between Pregabalin and Related Compound C.
      
    • Tailing Factor (

      
      ):  0.8 < T < 1.5.[2]
      
    • RSD: < 2.0% for Standard replicates.

Part 4: Visualization of Analytical Strategy

The following diagram illustrates the decision logic for selecting the appropriate method and the flow of the analytical lifecycle.

Pregabalin_Analysis Start Start: Pregabalin Purity Analysis Goal Define Goal Start->Goal ChemPurity Chemical Purity (Related Substances) Goal->ChemPurity ChiralPurity Enantiomeric Purity (S- vs R-isomer) Goal->ChiralPurity USP_Method USP <621> Method (Gradient C18) ChemPurity->USP_Method US Market EP_Method EP Monograph Method (Isocratic/Gradient) ChemPurity->EP_Method EU Market Chiral_Col Chiral Column (Ligand Exchange) ChiralPurity->Chiral_Col Prep Sample Prep (Buffer pH 6.5) USP_Method->Prep EP_Method->Prep Chiral_Col->Prep Inject Injection (UV 210 nm) Prep->Inject Data Data Analysis Inject->Data SST_Chem SST: Res > 1.5 (Lactam Impurity) Data->SST_Chem For Chem Purity SST_Chiral SST: Res > 2.0 (R-Isomer) Data->SST_Chiral For Chiral Purity

Caption: Analytical workflow decision tree for Pregabalin purity, distinguishing between Chemical (Related Substances) and Enantiomeric pathways.

Part 5: Experimental Data Summary

The following table summarizes typical performance metrics observed when running the USP-aligned protocol on a standard C18 column (e.g., Agilent ZORBAX Eclipse Plus).

ParameterExperimental ValueUSP RequirementStatus
Retention Time (Pregabalin) 4.2 ± 0.1 minN/AConsistent
Retention Time (Lactam) 6.8 ± 0.1 minN/AConsistent
Resolution (

)
7.8NLT 1.5Pass
Tailing Factor 0.8NMT 1.5Pass
Peak Area %RSD (n=5) 0.15%NMT 0.73%Pass
LOD (Limit of Detection) 0.02 µg/mLN/AHigh Sensitivity

Note: Data derived from UHPLC transfer studies utilizing Agilent 1260 Infinity II systems [1].

References

  • Agilent Technologies. (2024).[2][5][6][7] USP assay & enantiomeric purity of Pregabalin using Agilent 1260 Infinity II Prime LC. Retrieved from [Link]

  • European Pharmacopoeia (Ph. Eur.). Pregabalin Monograph 2777. EDQM.
  • Siddiqui, F. A., et al. (2017). Kinetic Approach to Determine 3-Amino Methyl Hexanoic Acid in Pharmaceutical Formulations. SciELO. Retrieved from [Link]

  • Allmpus Laboratories. Pregabalin USP Related Compound C Data Sheet. Retrieved from [Link]

Sources

Technical Guide: Bioequivalence Protocols for 3-(Aminomethyl)hexanoic Acid (Pregabalin) Generics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Identity

3-(Aminomethyl)hexanoic acid , universally recognized by its International Nonproprietary Name (INN) Pregabalin , is a gabapentinoid used for neuropathic pain, epilepsy, and generalized anxiety disorder.

Unlike typical small molecules that rely on passive diffusion, Pregabalin exhibits a unique pharmacokinetic profile driven by saturable transport mechanisms. This guide provides a comparative technical analysis of bioequivalence (BE) strategies, contrasting the Reference Listed Drug (RLD) Lyrica (Pfizer) with generic test formulations. It prioritizes the "Scientific Integrity" required for regulatory submission (ANDA/EMA) and operational success in clinical pharmacology units.

Physicochemical Profile
ParameterCharacteristicImplication for BE Study
BCS Classification Class 1 (High Solubility, High Permeability)Eligible for BCS-based Biowaivers (M9 Guidance) if dissolution criteria are met.
pKa 4.2 and 10.6Zwitterionic nature at physiological pH.
Chirality S-enantiomerEnantiomeric purity is critical; R-enantiomer is inactive.
Absorption Mechanism System L Transporter (LAT1) Active transport; potential for saturation (though linear <300mg).

Scientific Rationale: The Transporter Challenge

The critical variable in Pregabalin bioequivalence is not metabolism (which is negligible, <2%), but absorption kinetics .

Pregabalin is a substrate for the Large Neutral Amino Acid Transporter 1 (LAT1/SLC7A5) . While Gabapentin (a related analog) saturates this transporter within therapeutic doses causing non-linear PK, Pregabalin has higher affinity and capacity, maintaining linear pharmacokinetics up to 300 mg. However, the rate of absorption (


) is sensitive to gastric emptying and competition with dietary amino acids.
Visualization: LAT1-Mediated Absorption Pathway

The following diagram illustrates the saturable influx mechanism at the intestinal lumen, which dictates the strict fasting requirements in the protocol.

LAT1_Transport Figure 1: Mechanism of Pregabalin Absorption via LAT1 and Competitive Inhibition by Food. Lumen Intestinal Lumen (High Concentration) LAT1 LAT1 Transporter (SLC7A5) Lumen->LAT1 Saturable Binding Cytoplasm Enterocyte Cytoplasm LAT1->Cytoplasm Facilitated Diffusion Blood Systemic Circulation (Renal Excretion) Cytoplasm->Blood Basolateral Efflux Food Dietary Amino Acids (Leucine/Isoleucine) Food->LAT1 Competitive Inhibition

[1]

Comparative Regulatory Strategy: Biowaiver vs. In Vivo

Before initiating a clinical study, researchers must evaluate if the "In Vivo" route is necessary.

FeatureFDA Pathway (US) EMA Pathway (EU)
Primary Requirement In Vivo Fasting Study on 300 mg strength (Draft PSG).BCS Biowaiver preferred if dissolution >85% in 15 min (pH 1.2, 4.5, 6.8).[1]
Fed Study Often waived for BCS Class 1 if Fasting passes, but RLD label indicates food reduces

by 25-30%.
Generally not required if BCS Class 1 status is confirmed.
Waiver for Lower Strengths Yes, if 300 mg study passes and formulations are proportional.Yes, based on linearity and dissolution matching.

Recommendation: For global generic development, conduct the In Vivo Fasting Study (300 mg) to satisfy FDA requirements, while generating dissolution data to support EMA biowaivers.

Detailed Bioequivalence Study Protocol

Objective: To demonstrate that the Test (Generic) formulation is bioequivalent to the Reference (Lyrica, Pfizer) under fasting conditions.

Study Design
  • Design: Open-label, balanced, randomized, two-treatment, two-period, two-sequence, single-dose crossover.

  • Washout Period: Minimum 7 days.

    • Rationale: Pregabalin

      
       is ~6.3 hours.[2][3][4] 7 days (>25 half-lives) ensures zero carryover.
      
  • Subjects: Healthy adult volunteers (n=24 to 36).

    • Inclusion: BMI 18.5–30 kg/m ². Renal function (Creatinine Clearance >80 mL/min) is vital as Pregabalin is 98% renally excreted.

Clinical Workflow
  • Confinement: Subjects admitted 10 hours pre-dose.

  • Fasting: Overnight fast of at least 10 hours.

  • Dosing: Single 300 mg capsule with 240 mL water.

  • Sampling: Blood samples (4 mL K2EDTA) collected at:

    • Pre-dose (0.00)

    • 0.33, 0.66, 1.00, 1.25, 1.50, 1.75, 2.00, 2.50, 3.00, 4.00, 6.00, 8.00, 12.00, 16.00, 24.00, 36.00 hours.

    • Critical Window: Intensive sampling between 0.5 and 2.0 hours to capture

      
       accurately.
      
Bioanalytical Method (LC-MS/MS)

This protocol utilizes a self-validating LC-MS/MS workflow.

  • Instrumentation: Triple Quadrupole MS (e.g., Sciex 6500+) coupled with UHPLC.

  • Analytes: Pregabalin (Parent only). No metabolites are clinically relevant.

  • Internal Standard (IS): Pregabalin-d4 (Deuterated) or Gabapentin.

  • Sample Prep: Protein Precipitation (PPT).

    • Reagent: Methanol or Acetonitrile with 0.1% Formic Acid.

    • Why PPT? Pregabalin is highly polar; Liquid-Liquid Extraction (LLE) yields poor recovery. SPE is expensive and unnecessary given the high plasma concentrations.

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 50mm x 2.1mm, 1.8µm).

  • Mobile Phase: Isocratic 60:40 (0.1% Formic Acid in Water : Acetonitrile).

  • Detection: Positive Ion Mode (ESI+).

  • MRM Transitions:

    • Pregabalin: 160.1

      
       55.1 m/z (Quantifier)
      
    • IS (Pregabalin-d4): 164.1

      
       59.1 m/z
      
Visualization: Study Workflow

BE_Workflow Figure 2: Crossover Bioequivalence Study Workflow for Pregabalin. Screening Subject Screening (CrCl > 80mL/min) Period1 Period 1: Dosing (300mg) Fasting State Screening->Period1 Sampling1 PK Sampling (0 - 36 hrs) Period1->Sampling1 Washout Washout Phase (7 Days) Sampling1->Washout Period2 Period 2: Crossover (Alt Formulation) Washout->Period2 Analysis LC-MS/MS Analysis (Range: 0.1 - 15 µg/mL) Period2->Analysis Stats Statistical Analysis (90% CI: 80-125%) Analysis->Stats

Comparative Performance Data

The following table summarizes expected pharmacokinetic parameters for a successful generic candidate compared to the RLD (Lyrica). These values are representative of a standard 300 mg fasting study.

ParameterReference (Lyrica) [Mean ± SD]Generic (Test) [Mean ± SD]Geometric Mean Ratio (T/R) %Acceptance Limits

(µg/mL)
8.20 ± 1.458.15 ± 1.5099.4%80.00 - 125.00%

(µg[5]·h/mL)
62.50 ± 10.263.10 ± 9.8100.9%80.00 - 125.00%

(h)
1.25 (0.7 - 2.0)1.25 (0.7 - 2.0)N/AComparable Median

(h)
6.3 ± 1.16.2 ± 1.2N/AComparable

Technical Insight: If the Generic formulation uses excipients that alter GI motility (e.g., large amounts of sorbitol) or viscosity, the


 may shift significantly due to the specific absorption window of the LAT1 transporter, potentially causing bioinequivalence even if the total extent (

) is similar.

References

  • FDA Product-Specific Guidances for Generic Drug Development. Draft Guidance on Pregabalin. (Recommended Oct 2024).[3][6] U.S. Food and Drug Administration.[5][6] Link

  • European Medicines Agency (EMA). Pregabalin: EPAR - Product Information. (Lyrica Summary of Product Characteristics). Link

  • FDA M9 Guidance. Biopharmaceutics Classification System-Based Biowaivers.[1] (May 2021). Link

  • Tomi, M., et al. (2018).[7] Transport of Pregabalin Via L-Type Amino Acid Transporter 1 (SLC7A5) in Human Brain Capillary Endothelial Cell Line.[7][8] Pharmaceutical Research. Link

  • Najah Staff. (2020).[6] Bioequivalence assessment of two pregabalin capsules in healthy Mediterranean Arab volunteers. An-Najah National University. Link

  • Yufeng, L., et al. (2019). Determination of Pregabalin in Human Plasma by LC-MS/MS and Its Application to Pharmacokinetics Study.Link

Sources

Inter-Laboratory Comparison Guide: Analytical Profiling of 3-(Aminomethyl)hexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This guide serves as a technical standard for the inter-laboratory comparison (ILC) of assay results for 3-(Aminomethyl)hexanoic acid (commonly known as Pregabalin ). Due to the molecule's lack of a strong UV-absorbing chromophore and its zwitterionic nature, analytical consistency across laboratories is historically volatile.

This document objectively compares the two dominant analytical methodologies: HPLC-UV with Pre-column Derivatization (Method A) and LC-MS/MS (Method B). It provides a self-validating framework for researchers to benchmark their internal assay performance against field-standardized metrics.

Target Audience: Analytical Chemists, QC Managers, and Bioanalytical CROs.

Methodological Landscape: The Core Comparison

The primary challenge in assaying 3-(Aminomethyl)hexanoic acid is detection. The molecule does not absorb significantly above 210 nm, making direct UV detection prone to noise and matrix interference.

Method A: HPLC-UV with Derivatization (The Robust Standard)
  • Principle: Chemical modification of the primary amine group to attach a chromophore.

  • Reagents: 1-Fluoro-2,4-dinitrobenzene (FDNB) or o-Phthalaldehyde (OPA).[1]

  • Pros: High reproducibility, accessible instrumentation, removes matrix interference via specificity of the reaction.

  • Cons: Time-consuming sample prep, reagent instability.

Method B: LC-MS/MS (The Sensitivity Standard)
  • Principle: Direct ionization (ESI+) and mass filtration (SRM mode).

  • Transitions: m/z 160.2 → 55.1 (Quantifier).

  • Pros: Extreme sensitivity (ng/mL range), high throughput, no derivatization.

  • Cons: Susceptible to ion suppression (matrix effects), high capital cost.

Comparative Performance Metrics (aggregated from multi-lab data)
MetricMethod A: HPLC-UV (Derivatized)Method B: LC-MS/MSInterpretation
LOD (Limit of Detection) 0.23 – 0.60 µg/mL1.0 – 10.0 ng/mLMethod B is ~100x more sensitive.
Linearity (

)
> 0.998 (Range: 10–1500 µg/mL)> 0.999 (Range: 1–2000 ng/mL)Both exhibit excellent linearity.[2]
Precision (RSD%) < 2.0% (Intra-day)< 3.8% (Intra-day)Method A is often more precise due to simpler physics.
Throughput 20–30 mins/sample3–5 mins/sampleMethod B is superior for high-volume clinical trials.
Cost Per Sample Low ($)High (

$)
Method A is preferred for routine QC.

Experimental Protocols & Self-Validating Systems

Protocol A: HPLC-UV with FDNB Derivatization

Causality: FDNB reacts with the primary amine to form a stable dinitrophenyl derivative that absorbs strongly at 360 nm, moving detection away from UV-noise regions.

Step-by-Step Workflow:

  • Stock Preparation: Dissolve 25 mg 3-(Aminomethyl)hexanoic acid in 25 mL mobile phase.

  • Derivatization:

    • Mix 1.0 mL sample with 0.5 mL Borate Buffer (pH 9.0).

    • Add 0.5 mL FDNB solution (1% v/v in ethanol).

    • Critical Step: Heat at 60°C for 20 minutes. Self-Validation: Solution must turn bright yellow. If colorless, reagent is degraded.

    • Cool and acidify with 0.5 mL 1M HCl to stop reaction.

  • Chromatography:

    • Column: C18 (250 x 4.6 mm, 5 µm).[3]

    • Mobile Phase: Acetonitrile:Phosphate Buffer (50:50, v/v).

    • Detection: UV at 360 nm.

Protocol B: LC-MS/MS Direct Injection

Causality: Uses a solid-core column (e.g., PFP or C18) to retain the polar zwitterion, followed by positive mode electrospray ionization (ESI+).

Step-by-Step Workflow:

  • Extraction: Protein precipitation of plasma (100 µL) using Acetonitrile (300 µL) containing Internal Standard (Gabapentin).

  • Separation:

    • Column: PFP (Pentafluorophenyl) or C18, 50mm x 2.1mm.

    • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B). Gradient elution.

  • Mass Spec Parameters:

    • Source: ESI Positive.

    • Precursor Ion: 160.2 m/z [M+H]+.

    • Product Ions: 142.1 m/z (loss of H2O), 55.1 m/z (quantifier).

    • Self-Validation: Monitor the Internal Standard (Gabapentin) peak area. If IS area deviates >15% from calibration, re-inject.

Visualization of Logic & Workflows

Diagram 1: Inter-Laboratory Decision Matrix

This diagram illustrates the logic flow for selecting the appropriate method based on laboratory resources and sensitivity requirements.

MethodSelection Start Start: Select Assay Type SampleType Sample Matrix? Start->SampleType RawMaterial Raw Material / API SampleType->RawMaterial BioFluid Plasma / Urine SampleType->BioFluid MethodA Method A: HPLC-UV (Derivatization) RawMaterial->MethodA Impurity Profiling MethodC Method C: Titration (Purity Only) RawMaterial->MethodC Assay > 98% Sensitivity Required Sensitivity? BioFluid->Sensitivity HighSens High (< 100 ng/mL) Sensitivity->HighSens LowSens Standard (> 1 µg/mL) Sensitivity->LowSens MethodB Method B: LC-MS/MS (Direct) HighSens->MethodB LowSens->MethodA

Caption: Decision matrix for selecting the optimal analytical technique based on sample matrix and sensitivity thresholds.

Diagram 2: Derivatization Reaction Pathway (Method A)

Visualizing the chemical transformation required for UV detection.

ReactionPath Pregabalin Pregabalin (No Chromophore) Complex Transition State (pH 9.0, 60°C) Pregabalin->Complex FDNB FDNB Reagent (Sanger's Reagent) FDNB->Complex Product DNP-Pregabalin (Yellow, UV max 360nm) Complex->Product Nucleophilic Substitution HF HF (Byproduct) Complex->HF

Caption: Reaction pathway of Pregabalin with FDNB to form a UV-detectable derivative.

Discussion: Sources of Inter-Laboratory Variance

When comparing results between laboratories, discrepancies often arise from three specific vectors. Understanding these allows for effective troubleshooting.

  • Derivatization Efficiency (Method A):

    • Issue: Incomplete reaction due to pH drift. The reaction requires pH 8.0–9.0.

    • Solution: Use a self-validating buffer check. If the mixture does not maintain basicity, the yield drops, causing false negatives.

  • Matrix Effects (Method B):

    • Issue: Phospholipids in plasma suppress ionization in LC-MS.

    • Solution: Implement a "Post-Column Infusion" test during validation to map suppression zones. Use Stable Isotope Labeled (SIL) internal standards if possible, or Gabapentin as a structural analog.

  • Standard Purity:

    • Issue: 3-(Aminomethyl)hexanoic acid is hygroscopic.

    • Solution: All primary standards must be dried or corrected for moisture content (LOD) before weighing.

References

  • Agilent Technologies. (2024). USP assay & enantiomeric purity of Pregabalin using Agilent 1260 Infinity II Prime LC. Agilent Application Notes. Link

  • Kasawar, G. B., & Farooqui, M. (2010).[4] Development and Validation of HPLC Method for the Determination of Pregabalin in Capsules. Indian Journal of Pharmaceutical Sciences. Link

  • Thermo Scientific. (2012). Determination of Pregabalin in Human Plasma by SPE-LC-MS/MS Using Thermo Scientific SOLA CX. Thermo Fisher Scientific Application Note. Link

  • Siddiqui, F., et al. (2019).[4] Kinetic Approach to Determine 3-Amino Methyl Hexanoic Acid in Pharmaceutical Formulations. South African Journal of Chemistry. Link

  • Najah Staff. (2020). Bioequivalence assessment of two pregabalin capsules in healthy Mediterranean Arab volunteers. An-Najah National University. Link

  • BenchChem. (2025). A Guide to Inter-Laboratory Comparison of 3-Hydroxy-3-methylhexanoic Acid Measurements. BenchChem Technical Guides. Link

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 3-(Aminomethyl)hexanoic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of small molecules is a cornerstone of robust and reliable research. This guide provides an in-depth technical comparison of the spectroscopic characterization of 3-(Aminomethyl)hexanoic acid, a GABA analog, with its more widely known counterparts, Gabapentin and Baclofen. By delving into the nuances of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, this document serves as a practical resource for understanding the structural intricacies of these compounds and the analytical methodologies required for their definitive identification.

The Critical Role of Spectroscopic Characterization

In the realm of pharmaceutical development and neuroscience research, GABA analogs are of significant interest due to their therapeutic potential in treating a range of neurological disorders. 3-(Aminomethyl)hexanoic acid, while less common than its structural relatives, presents a valuable case study in the application of spectroscopic techniques for unambiguous characterization. The identity, purity, and stability of such compounds are paramount, and it is through the meticulous application of methods like NMR and IR spectroscopy that we can achieve this level of certainty.

This guide will dissect the characteristic spectral features of 3-(Aminomethyl)hexanoic acid, drawing comparisons with Gabapentin and Baclofen to highlight key structural differences and their spectroscopic manifestations. We will explore not just the "what" but the "why" behind the observed signals, providing a deeper understanding of the underlying chemical principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework.

1H NMR Spectroscopy: Unraveling the Proton Environment

Proton (1H) NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Due to the zwitterionic nature of amino acids, the choice of solvent is critical, as it can significantly influence the chemical shifts, particularly of protons near the amino and carboxylic acid groups. For amino acids, deuterium oxide (D₂O) is a common solvent as it solubilizes the polar compound and exchanges with labile protons (e.g., -NH₂ and -COOH), causing their signals to disappear from the spectrum.

Experimental Protocol: Acquiring a 1H NMR Spectrum

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterium oxide (D₂O). Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer for optimal resolution.

    • Lock the spectrometer to the deuterium signal of the D₂O.

    • Shim the magnetic field to achieve a narrow and symmetrical solvent peak, ensuring high resolution.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using a suitable internal or external standard (e.g., DSS or TSP).

    • Integrate the signals to determine the relative number of protons for each resonance.

Data Interpretation and Comparison

Table 1: Comparison of Expected 1H NMR Chemical Shifts (in D₂O)

Proton Assignment (3-(Aminomethyl)hexanoic acid) Expected Chemical Shift (ppm) Expected Multiplicity Pregabalin 1H NMR Data (DMSO-d₆)¹ Gabapentin 1H NMR Data (D₂O)² Baclofen 1H NMR Data (D₂O)³
H-2 (-CH₂COOH)~2.2-2.4t2.15 (d)2.42 (s)2.45 (dd)
H-3 (-CH-)~2.0-2.2m~2.0 (m)-3.05 (m)
H-4 (-CH₂-)~1.2-1.4m1.15 (t)1.48 (s)-
H-5 (-CH₂-)~1.2-1.4m1.65 (m)1.48 (s)-
H-6 (-CH₃)~0.9t0.85 (d)--
Aminomethyl (-CH₂NH₂)~2.8-3.0d2.85 (m)2.99 (s)3.00 (dd), 3.15 (dd)

¹Data for a derivative of pregabalin from a study on its impurities.[1] ²Data from the Human Metabolome Database.[2] ³Interpreted from data on baclofen analogs.[3]

Causality Behind the Chemical Shifts:

  • H-2 Protons: These protons are adjacent to the electron-withdrawing carboxylic acid group, causing them to be deshielded and appear at a relatively downfield chemical shift (~2.2-2.4 ppm).

  • Alkyl Chain Protons (H-3, H-4, H-5): These protons are in a typical aliphatic environment and are expected to resonate in the upfield region of the spectrum. The H-3 proton, being a methine proton, will show a complex multiplicity due to coupling with the adjacent methylene protons.

  • H-6 Methyl Group: The terminal methyl group is the most shielded and will appear at the most upfield position (~0.9 ppm) as a triplet due to coupling with the adjacent methylene group.

  • Aminomethyl Protons: These protons are adjacent to the nitrogen atom, which is electron-withdrawing, leading to a downfield shift compared to the other alkyl protons (~2.8-3.0 ppm).

Visualizing the Workflow for 1H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation prep1 Dissolve sample in D₂O acq1 Lock & Shim prep1->acq1 acq2 Set Parameters acq1->acq2 acq3 Acquire FID acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase Correction proc1->proc2 proc3 Referencing proc2->proc3 proc4 Integration proc3->proc4 interp1 Assign Signals proc4->interp1 interp2 Analyze Coupling interp1->interp2 interp3 Compare to Alternatives interp2->interp3

Caption: Workflow for 1H NMR analysis of 3-(Aminomethyl)hexanoic acid.

13C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 (13C) NMR spectroscopy provides information about the number of non-equivalent carbon atoms in a molecule and their chemical environments.

Experimental Protocol: Acquiring a 13C NMR Spectrum

The experimental setup is similar to that of 1H NMR, with the key difference being the observation frequency, which is lower for 13C. Proton decoupling is typically used to simplify the spectrum by removing the splitting of carbon signals by attached protons, resulting in a spectrum of singlets for each unique carbon.

Data Interpretation and Comparison

Table 2: Comparison of Expected 13C NMR Chemical Shifts (in D₂O)

Carbon Assignment (3-(Aminomethyl)hexanoic acid) Expected Chemical Shift (ppm) Pregabalin Derivative 13C NMR Data (DMSO-d₆)¹ Gabapentin 13C NMR Data (D₂O)² Baclofen 13C NMR Data (D₂O)³
C-1 (-COOH)~175-180171.13181.5~177
C-2 (-CH₂COOH)~35-4038.648.4838.5
C-3 (-CH-)~30-3536.4536.141.5
C-4 (-CH₂-)~25-3041.8527.90-
C-5 (-CH₂-)~20-2524.4623.58-
C-6 (-CH₃)~10-1522.35--
Aminomethyl (-CH₂NH₂)~40-4531.0450.8145.8

¹Data for a derivative of pregabalin from a study on its impurities.[1] ²Data from the Human Metabolome Database.[2] ³Interpreted from data on baclofen analogs.[3]

Causality Behind the Chemical Shifts:

  • C-1 (Carbonyl Carbon): The carbonyl carbon of the carboxylic acid is the most deshielded carbon and appears at the most downfield position.

  • Alkyl Chain Carbons (C-2 to C-6): These carbons resonate in the typical aliphatic region. The chemical shifts are influenced by their proximity to the electron-withdrawing groups and the degree of substitution.

  • Aminomethyl Carbon: The carbon attached to the nitrogen atom is deshielded relative to the other CH₂ groups in the alkyl chain.

2D NMR Spectroscopy: Connecting the Dots

For complex molecules where 1D NMR spectra may be crowded or ambiguous, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.

  • COSY: A homonuclear correlation experiment that shows which protons are coupled to each other (typically through 2-3 bonds). This is instrumental in piecing together the spin systems within a molecule.

  • HSQC: A heteronuclear correlation experiment that shows which protons are directly attached to which carbons. This provides a definitive link between the 1H and 13C NMR spectra.

Visualizing the HSQC Experiment

G H_NMR ¹H NMR Spectrum HSQC HSQC Spectrum H_NMR->HSQC ¹H Chemical Shifts C_NMR ¹³C NMR Spectrum C_NMR->HSQC ¹³C Chemical Shifts Correlation Correlation HSQC->Correlation ¹J(C,H) Correlations

Caption: HSQC correlates proton and carbon chemical shifts.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

Experimental Protocol: Acquiring an FTIR Spectrum (KBr Pellet)

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • The spectrum is typically displayed as percent transmittance versus wavenumber (cm⁻¹).

Data Interpretation and Comparison

Table 3: Comparison of Characteristic IR Absorption Bands

Vibrational Mode Expected Wavenumber (cm⁻¹) for 3-(Aminomethyl)hexanoic acid Interpretation Gabapentin (ATR-IR)¹ Baclofen (KBr)³
O-H stretch (carboxylic acid)2500-3300 (broad)Strong, broad absorption due to hydrogen bonding.~3400-2500 (broad)~3100-2500 (broad)
N-H stretch (amine)3200-3500 (medium)Primary amines show two bands.~3200-3400~3200
C-H stretch (alkane)2850-2960Sharp absorptions.~2800-3000~2850-2950
C=O stretch (carboxylic acid)1700-1725Strong, sharp absorption.~1710~1715
N-H bend (amine)1550-1650Medium absorption.~1630~1620
C-O stretch (carboxylic acid)1210-1320Strong absorption.~1250~1230
C-N stretch (amine)1020-1250Medium to weak absorption.~1100~1080

¹Data from SpectraBase. ³Interpreted from typical values for similar functional groups.

Causality Behind the Absorption Bands:

  • The broad O-H and N-H stretching bands are characteristic of the zwitterionic nature of the amino acid in the solid state, where extensive hydrogen bonding occurs.

  • The strong C=O stretching frequency is indicative of the carboxylic acid group.

  • The various C-H stretching and bending vibrations confirm the presence of the aliphatic backbone.

Conclusion: A Multi-faceted Approach to Structural Verification

The comprehensive spectroscopic characterization of 3-(Aminomethyl)hexanoic acid, and its comparison with clinically relevant analogs like Gabapentin and Baclofen, underscores the power of a multi-technique approach. While 1H and 13C NMR provide an intricate map of the carbon-hydrogen framework, IR spectroscopy offers a rapid and definitive confirmation of the functional groups present. For the drug development professional, a thorough understanding of these techniques and the interpretation of the resulting data is not merely an academic exercise, but a critical component of ensuring the quality, safety, and efficacy of pharmaceutical products. The principles and protocols outlined in this guide provide a solid foundation for the rigorous structural elucidation of this and other related small molecules.

References

  • Arkivoc. (2011). Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin. [Link]

  • Human Metabolome Database. (n.d.). Gabapentin. [Link]

  • Taylor & Francis Online. (2008). Conformational Analysis of Baclofen Analogues by 1 H and 13 C NMR: Phaclofen, Saclofen, and Hydroxy-Saclofen. Influence of the Anionic Moiety. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.